4-Methyl-1-oxaspiro[5.5]undec-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62062-94-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5H,2-4,6-9H2,1H3 |
InChI Key |
JDCVEHXGIMGDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2(C1)CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Proposed Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to a proposed synthetic route for 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Due to the limited availability of published specific synthetic procedures for this exact molecule, this guide outlines a plausible and robust method based on well-established principles of organic chemistry. The core of the proposed synthesis is a Lewis acid-catalyzed hetero-Diels-Alder reaction.
Proposed Synthetic Pathway
The formation of the this compound core can be efficiently achieved through a [4+2] cycloaddition, specifically a hetero-Diels-Alder reaction. This approach involves the reaction of a diene, in this case, 2-methyl-1,3-butadiene, with a ketone-derived dienophile, cyclohexanone. The reaction is proposed to be catalyzed by a Lewis acid to enhance its rate and selectivity.
Caption: Proposed hetero-Diels-Alder synthesis of this compound.
Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.
Materials and Equipment:
-
Cyclohexanone (reagent grade)
-
2-Methyl-1,3-butadiene (stabilized with BHT)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous zinc chloride (1.5 g, 11 mmol). The flask is then flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Anhydrous dichloromethane (100 mL) is added to the flask, and the suspension is stirred. To this, add cyclohexanone (10.0 g, 102 mmol), followed by the slow addition of 2-methyl-1,3-butadiene (8.3 g, 122 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 40 °C for dichloromethane) and maintained at this temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (25 mL each).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 10.0 g (102 mmol) |
| 2-Methyl-1,3-butadiene | 8.3 g (122 mmol) |
| Zinc Chloride (catalyst) | 1.5 g (11 mmol) |
| Product | |
| Theoretical Yield | 16.9 g (102 mmol) |
| Expected Actual Yield | 11.8 - 13.5 g (70-80% yield) |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (est.) | 85-90 °C at 10 mmHg |
| ¹H NMR (CDCl₃, est.) | δ 5.3 (m, 1H), 4.0 (m, 2H), 2.1-1.5 (m, 12H), 1.7 (s, 3H) |
| ¹³C NMR (CDCl₃, est.) | δ 140, 120, 98, 65, 38, 35, 26, 25, 24, 23 |
| Purity (by GC-MS) | >95% |
Experimental Workflow
The logical flow of the synthesis and characterization process is outlined in the diagram below.
Caption: Workflow for the synthesis and analysis of this compound.
This proposed synthesis provides a clear and detailed pathway for obtaining this compound. Researchers can adapt and optimize the provided protocol based on their laboratory conditions and available resources. The structural confirmation of the final product is crucial and should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-3-ene
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, spectral information, and potential biological relevance, highlighting areas where further research is needed.
Core Chemical Properties
This compound, with the CAS number 68228-06-8, is a spirocyclic ether. Its core structure consists of a cyclohexane ring spiro-fused to a dihydropyran ring at the quaternary C5 position of the undecane system. The presence of a methyl group at the C4 position and a double bond in the C3-C4 position of the dihydropyran ring are key structural features.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are primarily based on computational models and data available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | PubChem[1] |
| Molecular Weight | 166.26 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1CC2(CCCCC2)OC=C1 | PubChem[1] |
| InChI | InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5,8,10H,2-4,6-7,9H2,1H3 | PubChem[1] |
| XLogP3-AA (Computed) | 3.1 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 166.135765193 Da | PubChem[1] |
| Monoisotopic Mass | 166.135765193 Da | PubChem[1] |
| Complexity (Computed) | 177 | PubChem[1] |
Experimental Data
Spectral Analysis
Experimentally obtained spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently available in public spectral databases.
Mass Spectrometry: A GC-MS spectrum is noted in the PubChem database, however, detailed fragmentation data is not provided. The predicted collision cross-section values (Ų) for various adducts have been calculated and are available.[2] The fragmentation of organic molecules in a mass spectrometer is initiated by the ionization of the molecule, forming a molecular ion (M+).[3] This energetically unstable molecular ion then undergoes fragmentation into smaller, charged fragments and neutral radicals.[3][4] The analysis of these fragmentation patterns can provide valuable structural information.[4][5] For ethers, a common fragmentation pathway is the α-cleavage, which is generally favored for oxygen-containing compounds.[5]
Biological Activity and Significance
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of spiro compounds has garnered significant interest in medicinal chemistry due to their unique three-dimensional structures.
The inherent rigidity and novelty of spiro scaffolds make them attractive for drug discovery.[6] Spirocyclic motifs are found in numerous natural products and have been associated with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[6][7] The three-dimensional nature of spiro compounds can lead to improved potency and selectivity for biological targets compared to more planar molecules.[6] For instance, some spiroethers have been investigated for their larvicidal activity.[8]
Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications.
Logical Relationship of Key Properties
The following diagram illustrates the logical flow from the fundamental structure of this compound to its potential applications, highlighting the current gaps in knowledge.
Summary and Future Directions
This compound is a known fragrance ingredient with well-defined computed physicochemical properties. However, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectral analysis. Furthermore, its biological activity remains unexplored.
For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:
-
Developing and publishing a robust and reproducible synthetic route.
-
Conducting thorough spectral characterization using NMR, IR, and high-resolution mass spectrometry.
-
Screening for biological activity across a range of assays to identify potential therapeutic applications.
The elucidation of this currently limited information will be crucial in unlocking the full potential of this compound in both academic and industrial research.
References
- 1. 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methyl-1-oxaspiro(5.5)undecene (C11H18O) [pubchemlite.lcsb.uni.lu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and biological studies on the spiro-mamakone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for the compound 4-Methyl-1-oxaspiro[5.5]undec-3-ene. This guide, therefore, provides a framework for the spectroscopic analysis of this molecule, detailing the methodologies that would be employed for its characterization. The presented data is based on predicted values where available.
Introduction
This compound is a spirocyclic ether with the molecular formula C₁₁H₁₈O. Its structural features, including the spirocyclic core, a double bond within the heterocyclic ring, and a methyl substituent, suggest a unique spectroscopic fingerprint. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and characterization of this and similar novel compounds.
Data Presentation
While experimental data is not available, predicted mass spectrometry data provides valuable insight into the molecule's mass and potential fragmentation patterns.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.14305 |
| [M+Na]⁺ | 189.12499 |
| [M-H]⁻ | 165.12849 |
| [M+NH₄]⁺ | 184.16959 |
| [M+K]⁺ | 205.09893 |
| [M]⁺ | 166.13522 |
Data sourced from computational predictions.
A comprehensive analysis would typically include the following tables populated with experimental data:
Table 2: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| Expected values | e.g., d, t, q, m | e.g., 1H, 2H, 3H | e.g., 7.2 | e.g., -CH₃, -CH₂-, =CH- |
Table 3: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Proposed Assignment |
| Expected values | e.g., C=C, C-O, spiro-C, -CH₃, -CH₂- |
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3020 | Medium | =C-H stretch |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch |
| ~1100 | Strong | C-O-C stretch (ether) |
Experimental Protocols
The following sections detail the standard experimental methodologies for acquiring the spectroscopic data necessary for the characterization of this compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR) IR:
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the ionization technique and the chromatography method if coupled with one (e.g., LC-MS).
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatograph (LC) for sample introduction and separation from impurities.
-
Set the ionization source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Inject the sample solution into the LC-MS system.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the accurate mass and elemental formula.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Concluding Remarks
The structural characterization of novel compounds is a cornerstone of chemical research and drug development. While experimental spectroscopic data for this compound is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive analysis. The application of NMR, IR, and Mass Spectrometry, coupled with a systematic workflow, will be crucial in definitively elucidating its structure and understanding its chemical properties. Such data is invaluable for quality control, reaction monitoring, and for establishing structure-activity relationships in drug discovery programs.
In-Depth NMR Analysis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spirocyclic compound with potential applications in fragrance and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted NMR data, derived from established chemical shift principles and spectral data of analogous substructures. This document offers a foundational understanding for researchers working with this and structurally related compounds, complete with detailed predicted spectral data, a standard experimental protocol for NMR acquisition, and illustrative diagrams to clarify structural and logical relationships.
Molecular Structure and Predicted NMR Spectra
The structure of this compound consists of a cyclohexane ring spiro-fused to a dihydropyran ring at the C5 position. The dihydropyran ring contains a double bond between C3 and C4, with a methyl group attached to C4.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~4.1 - 4.3 | m | - |
| H3 | ~4.8 - 5.0 | m | - |
| H4-CH₃ | ~1.7 | s | - |
| H6ax, H10ax | ~1.4 - 1.6 | m | - |
| H6eq, H10eq | ~1.6 - 1.8 | m | - |
| H7, H8, H9 | ~1.2 - 1.5 | m | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum, including DEPT-135 information for multiplicity, is presented in Table 2. The chemical shifts (δ) are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C2 | ~65 - 70 | CH₂ |
| C3 | ~100 - 105 | CH |
| C4 | ~140 - 145 | C |
| C5 | ~80 - 85 | C |
| C6, C10 | ~30 - 35 | CH₂ |
| C7, C9 | ~20 - 25 | CH₂ |
| C8 | ~25 - 30 | CH₂ |
| C4-CH₃ | ~20 - 25 | CH₃ |
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of a novel organic compound such as this compound.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer the solution to a 5 mm NMR tube.
2.2. Spectrometer Setup and Data Acquisition
-
The NMR spectra are acquired on a 500 MHz spectrometer equipped with a broadband probe.
-
The sample is equilibrated to a probe temperature of 25 °C.
-
The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.
-
Automatic shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
The spectral width is set to approximately 16 ppm.
-
The acquisition time is set to 4 seconds.
-
A relaxation delay of 1 second is used.
-
16 scans are acquired and averaged.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
The spectral width is set to approximately 240 ppm.
-
The acquisition time is set to 2 seconds.
-
A relaxation delay of 2 seconds is used.
-
1024 scans are acquired and averaged.
-
-
For DEPT-135:
-
A standard DEPT-135 pulse sequence is used to differentiate between CH, CH₂, and CH₃ signals.
-
The acquisition parameters are similar to the ¹³C experiment.
-
2.3. Data Processing
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed.
-
The spectra are referenced to the TMS signal (¹H: 0 ppm) or the residual solvent signal (¹³C: CDCl₃ at 77.16 ppm).
-
Integration of the ¹H NMR signals is performed to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis.
Caption: Molecular Structure of this compound.
Caption: Experimental Workflow for NMR Analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, NMR analysis of this compound. The tabulated predicted ¹H and ¹³C NMR data, coupled with a standard experimental protocol and illustrative diagrams, serves as a valuable resource for researchers in the fields of chemistry and drug development. While the data presented is based on established spectroscopic principles, it is crucial for researchers to obtain and analyze experimental data for definitive structural confirmation. This guide provides a robust framework for such an analysis.
Unveiling the Biological Potential of the Oxaspiro[5.5]undecane Scaffold: A Technical Overview
Disclaimer: Extensive literature searches have revealed no publicly available data on the specific biological activity of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. This technical guide will therefore provide an in-depth overview of the known biological activities of structurally related compounds containing the core oxaspiro[5.5]undecane scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical class.
The spiroketal moiety is a privileged scaffold found in numerous natural products and bioactive molecules, recognized for its conformational rigidity and three-dimensional complexity, which are desirable features in drug discovery.[1][2][3][4][5] The oxaspiro[5.5]undecane framework, a specific type of spiroketal, has emerged as a versatile template for the development of novel therapeutic agents with a wide array of pharmacological activities.
Biological Activities of Oxaspiro[5.5]undecane Derivatives
While data on this compound is absent, various derivatives of the parent oxaspiro[5.5]undecane structure have been synthesized and evaluated for several biological activities. These findings underscore the therapeutic potential inherent in this structural motif.
Antitumor Activity
Several studies have explored the anticancer properties of oxaspiro compounds. For instance, a series of 1-oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivatives, which share a spirocyclic core, have demonstrated moderate to potent activity against various cancer cell lines, including human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines.[6][7]
| Compound Class | Cell Line(s) | Reported Activity | Reference(s) |
| 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivatives | A549, MDA-MB-231, HeLa | Moderate to potent cytotoxic activity | [6][7] |
| Spiro-oxindole analogs | MCF-7, HepG2 | Potent antiproliferative activity, CDK-2 inhibition | [8] |
Cardiovascular and Metabolic Effects
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[9] Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. Furthermore, analogs of the antihypertensive drug terazosin, incorporating oxa-spirocyclic cores, have been synthesized and studied, with some demonstrating enhanced activity.[10]
| Compound Class | Target/Model | Reported Activity | Reference(s) |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble epoxide hydrolase (sEH) | Potent inhibition | [9] |
| Oxa-spirocyclic analogs of Terazosin | Spontaneously hypertensive rats | Antihypertensive activity | [10] |
Neurological and Analgesic Properties
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential in treating pain. Certain derivatives have been designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a combination aimed at producing potent analgesia with an improved side-effect profile compared to traditional opioids.[11]
| Compound Class | Target(s) | Reported Activity | Reference(s) |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | μ-Opioid receptor (MOR), σ1 receptor (σ1R) | Dual agonism/antagonism, analgesic activity | [11] |
Antimicrobial and Other Activities
The versatility of the spiro-scaffold extends to antimicrobial applications. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity.[12] Additionally, pharmacological screening of other spiro compounds has revealed potential antifungal and anticonvulsant properties.[13]
Experimental Methodologies: A General Overview
Detailed experimental protocols for the biological evaluation of this compound are not available. However, the following provides a generalized summary of the types of assays commonly employed for evaluating the biological activities of related oxaspiro compounds, based on the cited literature.
In Vitro Cytotoxicity Assays:
-
Cell Lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma).
-
Methodology: Typically, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used. Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Enzyme Inhibition Assays (e.g., sEH Inhibition):
-
Methodology: The inhibitory activity against soluble epoxide hydrolase can be determined using a fluorometric assay. The assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, to a fluorescent product. The reaction is monitored in the presence and absence of the test compound to determine the extent of inhibition.
Receptor Binding and Functional Assays (e.g., Opioid Receptor Activity):
-
Binding Assays: Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the Ki (inhibition constant).
-
Functional Assays: To determine whether a compound acts as an agonist or antagonist, functional assays are employed. For G-protein coupled receptors like the μ-opioid receptor, assays measuring downstream signaling events, such as GTPγS binding or changes in cyclic AMP (cAMP) levels, are often used.
In Vivo Models:
-
Hypertension Models: Spontaneously hypertensive rats (SHR) are a common model for evaluating the antihypertensive effects of novel compounds. Blood pressure is monitored before and after administration of the test compound.
-
Pain Models: The analgesic properties of compounds can be assessed in various rodent models, such as the hot plate test, tail-flick test, or models of neuropathic or inflammatory pain.
Conceptual Workflow for Synthesis and Evaluation
The following diagram illustrates a generalized workflow for the discovery and preclinical evaluation of novel oxaspiro[5.5]undecane derivatives.
Caption: Generalized workflow for the development of bioactive oxaspiro compounds.
Conclusion
While direct biological data for this compound remains elusive, the broader class of oxaspiro[5.5]undecane derivatives represents a promising area for therapeutic innovation. The diverse range of biological activities reported for compounds containing this scaffold, including anticancer, antihypertensive, and analgesic effects, highlights its potential as a privileged structure in medicinal chemistry. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the therapeutic utility of this chemical space. The methodologies and conceptual workflow outlined in this guide provide a framework for such future research endeavors.
References
- 1. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00043J [pubs.rsc.org]
- 4. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological screening of certain spiro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Methyl-1-oxaspiro[5.5]undec-2-ene, a spirocyclic ether of interest in the fragrance industry and potentially in other areas of chemical research. This document collates available data on its chemical identity, physicochemical properties, and toxicological profile. Due to the limited publicly available information on its specific synthesis and biological interactions, this guide also presents a proposed synthetic pathway and discusses the general biological context of fragrance compounds.
Chemical Identity and Nomenclature
The compound with the common name 4-Methyl-1-oxaspiro[5.5]undec-3-ene is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 4-methyl-1-oxaspiro[5.5]undec-2-ene .
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-methyl-1-oxaspiro[5.5]undec-2-ene |
| CAS Number | 68228-06-8 |
| Molecular Formula | C₁₁H₁₈O |
| InChI | InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5,8,10H,2-4,6-7,9H2,1H3 |
| InChIKey | WJHAXQNOQJKTQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(CCCCC2)OC=C1 |
Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of 4-methyl-1-oxaspiro[5.5]undec-2-ene is presented below. This data is crucial for understanding its behavior in various experimental and industrial settings.
Table 2: Physicochemical and Computed Data
| Property | Value | Source |
| Molecular Weight | 166.26 g/mol | PubChem |
| XLogP3-AA | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 166.135765193 Da | PubChem |
| Monoisotopic Mass | 166.135765193 Da | PubChem |
| Topological Polar Surface Area | 9.2 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 177 | PubChem |
| Boiling Point (estimated) | 218 °C | Scent.vn[1] |
| Density | 0.95 g/cm³ | Guidechem |
| Refractive Index | 1.494 | Guidechem |
| Flash Point | 96.2 °C | Guidechem |
Proposed Experimental Protocol for Synthesis
The proposed synthesis is a two-step process starting from cyclohexanone and 3-buten-1-ol.
Step 1: Acid-catalyzed reaction of cyclohexanone with 3-buten-1-ol to form a hemiacetal, followed by intramolecular cyclization.
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane, add 3-buten-1-ol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux, and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Isomerization of the double bond.
The initial cyclization may lead to a mixture of isomers. A subsequent isomerization step might be necessary to obtain the desired 4-methyl-1-oxaspiro[5.5]undec-2-ene. This can be achieved under either acidic or basic conditions, depending on the thermodynamic stability of the desired isomer.
-
Reaction Conditions: The product from Step 1 is dissolved in a suitable solvent and treated with a catalytic amount of an acid or base. The specific conditions (catalyst, solvent, temperature) would need to be determined experimentally.
-
Monitoring and Purification: The reaction should be monitored by GC-MS to determine the isomeric ratio. Once the desired isomer is the major product, the reaction is worked up and purified as described in Step 1.
Biological Context and Potential Signaling Pathways
Specific biological activity or signaling pathway involvement for 4-methyl-1-oxaspiro[5.5]undec-2-ene has not been documented in publicly accessible research. As a fragrance ingredient, its primary biological interaction is expected to be with the olfactory system.
Fragrance molecules, in general, are volatile compounds that are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[2][3] The binding of an odorant to an OR initiates a signal transduction cascade.[2][4] This process typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4][5] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[2][4] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.[6][7]
Some fragrance compounds have also been investigated for other biological effects, including potential endocrine-disrupting activities.[4] However, no such data is currently available for 4-methyl-1-oxaspiro[5.5]undec-2-ene.
Safety and Toxicology
According to the aggregated GHS information from the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria in the majority of notifications. However, a minority of notifications indicate that it may cause skin irritation (H315) and be harmful to aquatic life with long-lasting effects (H412).
Table 3: GHS Hazard Statements
| Hazard Code | Hazard Statement |
| H315 | Causes skin irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 4-methyl-1-oxaspiro[5.5]undec-2-ene.
General Olfactory Signaling Pathway
Caption: Generalized signal transduction cascade in an olfactory sensory neuron.[2][4][5]
References
An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-3-ene
CAS Number: 68228-06-8
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spiro compound utilized primarily in the fragrance industry. While detailed experimental protocols and extensive biological activity data are not widely available in the public domain, this document consolidates the existing knowledge for researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
This compound is a volatile organic compound characterized by a spirocyclic ether structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 68228-06-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈O | [1][3][4] |
| Molecular Weight | 166.26 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Oxaspirane, 4-Methyl-1-oxaspiro(5.5)undecene | [2][3][5][6] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Specific Gravity | 0.950 to 0.958 @ 25°C | [2] |
| Refractive Index | 1.482 to 1.487 @ 20°C | [2] |
| Flash Point | 81.11 °C (178.00 °F) | [2] |
| Boiling Point | 218 °C (estimated) | [3] |
Spectroscopic Data
-
Mass Spectrometry: PubChem lists the availability of GC-MS data for this compound. The predicted monoisotopic mass is 166.13577 Da.[4]
-
NMR: While specific experimental spectra are not published, NMR prediction tools are available that can estimate the chemical shifts for the hydrogen and carbon atoms in the molecule.[2]
Synthesis and Manufacturing
A detailed, step-by-step experimental protocol for the synthesis of this compound is not described in publicly accessible scientific journals. The compound is produced industrially for the fragrance market. The general synthesis of oxaspirocycles can be complex, often involving multi-step reactions.
A potential, though not explicitly documented for this specific molecule, synthetic approach for related oxaspirocycles could involve the following logical steps:
Caption: A plausible synthetic pathway to an oxaspiro compound.
Applications and Biological Activity
The primary application of this compound is as a fragrance ingredient.[1] It is valued for its powerful herbal, minty, and camphoraceous notes.[2] Patents describe its use in encapsulated fragrances for controlled release in various consumer products.[5][6]
There is currently no publicly available research detailing any specific pharmacological or biological activity of this compound relevant to drug development. Broader research into the class of oxaspiro and spiroketal compounds indicates that these structural motifs can exhibit a range of biological activities, including antimicrobial and anticancer properties.[7][8] However, no such studies have been published for this specific molecule.
The workflow for evaluating a compound like this for potential drug development would typically follow these stages:
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound is a commercially significant fragrance ingredient with well-defined chemical and physical properties. However, a comprehensive body of scientific literature detailing its synthesis, spectroscopic analysis, and biological activity is lacking in the public domain. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. While the broader class of spiroketals holds therapeutic promise, the potential of this compound in this regard remains to be investigated. Further academic and industrial research would be necessary to unlock any potential applications beyond the fragrance industry.
References
- 1. 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. herbal undecanol [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. PubChemLite - 4-methyl-1-oxaspiro(5.5)undecene (C11H18O) [pubchemlite.lcsb.uni.lu]
- 5. EP1894603B1 - Encapsulation of bulky fragrance molecules - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis and pharmacological screening of certain spiro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling 4-Methyl-1-oxaspiro[5.5]undec-3-ene: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Introduction
4-Methyl-1-oxaspiro[5.5]undec-3-ene is a heterocyclic compound characterized by a spiro junction between a cyclohexane and a tetrahydropyran ring. It is recognized primarily for its use as a fragrance ingredient, contributing to the scent profiles of various consumer products.[1] Despite its commercial use, detailed academic research into its synthesis, biological activity, and potential therapeutic applications remains limited. This guide aims to bridge this information gap by providing a consolidated repository of available data and outlining potential avenues for future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation contexts.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | PubChem |
| Molecular Weight | 166.26 g/mol | PubChem |
| CAS Number | 68228-06-8 | PubChem |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
| Synonyms | 4-Methyl-1-oxaspiro[5.5]undec-2-ene | PubChem |
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, a plausible and efficient synthetic route can be conceptualized via a hetero-Diels-Alder reaction. This pericyclic reaction is a powerful tool for the construction of six-membered heterocyclic rings.
The proposed workflow involves the reaction of a suitable diene with a dienophile. In this case, a substituted 1,3-diene could react with an α,β-unsaturated ketone or aldehyde under thermal or Lewis acid-catalyzed conditions to form the desired oxaspirocyclic core.
Caption: Proposed Hetero-Diels-Alder Synthesis Workflow.
General Experimental Protocol: Hetero-Diels-Alder Reaction
-
Reactant Preparation: The selected substituted 1,3-diene and α,β-unsaturated carbonyl compound are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).
-
Catalyst Introduction: If a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is used, it is added to the reaction mixture at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.
-
Reaction Execution: The reaction mixture is then either stirred at room temperature or heated to reflux, with the progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Toxicological Assessment
A safety assessment of 4-Methyl-1-oxaspiro[5.5]undecene has been conducted by the Research Institute for Fragrance Materials (RIFM).[2][3][4] The findings are summarized in Table 2. It is important to note that while the GHS classification indicates potential for skin irritation and aquatic toxicity, the majority of reports did not meet the GHS hazard criteria.[1]
| Endpoint | Result | Source |
| Acute Toxicity (Oral) | Not classified | RIFM Safety Assessment |
| Acute Toxicity (Dermal) | Not classified | RIFM Safety Assessment |
| Skin Irritation/Corrosion | Causes skin irritation (H315) in a minority of reports | PubChem[1] |
| Serious Eye Damage/Irritation | Not classified | RIFM Safety Assessment |
| Respiratory or Skin Sensitization | Not a sensitizer | RIFM Safety Assessment |
| Germ Cell Mutagenicity | Not mutagenic | RIFM Safety Assessment |
| Carcinogenicity | No data available | RIFM Safety Assessment |
| Reproductive Toxicity | No data available | RIFM Safety Assessment |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects (H412) in a minority of reports | PubChem[1] |
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the specific biological activities or associated signaling pathways of this compound. Its primary documented function is as a fragrance ingredient, suggesting interaction with olfactory receptors. The lack of data in this area presents a significant opportunity for future research.
References
- 1. 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. RIFM fragrance ingredient safety assessment, 4-methyl-1-oxaspiro[5.5]undecene, CAS Registry Number 68228-06-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and known applications of 4-Methyl-1-oxaspiro[5.5]undecene. Due to the limited availability of specific experimental data for the requested undec-3-ene isomer, this document focuses on the most prevalently documented isomer, 4-Methyl-1-oxaspiro[5.5]undec-2-ene (CAS No. 68228-06-8) , which is commonly referred to by the general name.
Molecular Structure and Identification
The nomenclature surrounding 4-Methyl-1-oxaspiro[5.5]undecene can be ambiguous in various databases. The most consistent structural representation corresponds to the isomer where the double bond is located between carbons 2 and 3 of the tetrahydropyran ring.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-methyl-1-oxaspiro[5.5]undec-2-ene[1] |
| CAS Number | 68228-06-8[1] |
| Molecular Formula | C₁₁H₁₈O[1] |
| SMILES | CC1CC2(CCCCC2)OC=C1[1] |
| InChI Key | WJHAXQNOQJKTQV-UHFFFAOYSA-N[1] |
| Synonyms | 4-Methyl-1-oxaspiro(5.5)undecene, 1-Oxaspiro(5.5)undec-4-ene, 4-methyl-[1] |
Physicochemical and Computed Properties
Experimental physicochemical data for this compound is scarce in publicly accessible literature. The following tables summarize computed properties sourced from extensive chemical databases.[1][2]
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 166.26 g/mol [1] |
| Exact Mass | 166.135765193 Da[1] |
| XLogP3-AA | 3.1[1] |
| Topological Polar Surface Area | 9.2 Ų[1] |
| Complexity | 177[1] |
Table 3: Computed Structural Properties
| Property | Value |
| Heavy Atom Count | 12[1] |
| Rotatable Bond Count | 0[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Defined Atom Stereocenter Count | 0[1] |
| Undefined Atom Stereocenter Count | 1[1] |
| Covalently-Bonded Unit Count | 1[1] |
Spectroscopic Data
Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z 166.1358. Common fragmentation patterns for spiroketals may involve cleavage of the spirocyclic system.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of alkanes (below 3000 cm⁻¹) and alkenes (above 3000 cm⁻¹), a C=C stretching vibration for the double bond around 1650-1680 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage in the 1050-1150 cm⁻¹ region.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the olefinic protons in the range of 5.0-6.5 ppm. The methyl group would likely appear as a doublet around 0.9-1.2 ppm. The aliphatic protons of the cyclohexane and tetrahydropyran rings would produce a complex pattern of multiplets in the upfield region.
-
¹³C NMR: The spectrum would display signals for the two olefinic carbons, one of which would be significantly downfield due to the adjacent oxygen atom. The spiro carbon would also have a characteristic chemical shift. The remaining aliphatic and methyl carbons would appear in the upfield region.
Experimental Protocols: A General Approach to Synthesis
A specific, detailed experimental protocol for the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-2-ene is not described in readily available scientific literature. However, a general and common method for the synthesis of unsaturated spiroketals involves the acid-catalyzed cyclization of a suitable dihydroxyketone or a related precursor.
A plausible synthetic approach would involve:
-
Preparation of a Precursor: A key intermediate would be a hydroxyketone containing a tethered diol or a protected diol. For this specific molecule, a potential precursor could be derived from cyclohexanone and a substituted butenal derivative.
-
Spiroketalization: The precursor would then be subjected to acid-catalyzed cyclization. This is often achieved using protic acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or Lewis acids in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the formation of the desired unsaturated spiroketal.
-
Purification and Characterization: The crude product would be purified using standard techniques such as column chromatography. The structure of the purified product would then be confirmed using the spectroscopic methods outlined in the previous section (MS, IR, and NMR).
Biological Activity and Applications
The primary documented application of 4-Methyl-1-oxaspiro[5.5]undecene is as a fragrance ingredient . It is reported to have a powerful herbal, minty, and camphoraceous odor.[7]
While many naturally occurring spiroketals exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties, there are no specific pharmacological studies reported for 4-Methyl-1-oxaspiro[5.5]undecene in the available literature. Its use in fragrance formulations suggests it is generally considered safe for topical application under specified concentrations. However, as with many fragrance ingredients, it may cause skin irritation in some individuals.[1]
The broader class of spiroketals is of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures which can allow for precise presentation of functional groups for interaction with biological targets.
Safety and Handling
Based on aggregated GHS data, 4-Methyl-1-oxaspiro[5.5]undecene is not classified as hazardous in a majority of notifications. However, a minority of notifications indicate that it may cause skin irritation (H315) and may be harmful to aquatic life with long-lasting effects (H412).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
References
- 1. 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methyl-1-oxaspiro(5.5)undecene (C11H18O) [pubchemlite.lcsb.uni.lu]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. RIFM fragrance ingredient safety assessment, 4-methyl-1-oxaspiro[5.5]undecene, CAS Registry Number 68228-06-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Methyl-1-oxaspiro[5.5]undec-3-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-oxaspiro[5.5]undec-3-ene is a spiroketal enol ether, a structural motif present in various natural products with interesting biological activities. The enol ether functionality provides a versatile handle for a range of chemical transformations, making this scaffold an attractive starting point for the synthesis of novel chemical entities in drug discovery and development. This document outlines general experimental procedures for the synthesis and key reactions of this compound, including acid-catalyzed spiroketalization, epoxidation, and Diels-Alder cycloaddition.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O | [1][2] |
| Molecular Weight | 166.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 68228-06-8 | [2] |
Synthesis of this compound
A plausible synthetic route to this compound involves the acid-catalyzed reaction of cyclohexanone with an appropriate C4-building block, such as crotonaldehyde or its synthetic equivalents, leading to the formation of the spiroketal enol ether.
General Protocol: Acid-Catalyzed Spiroketalization
This protocol describes a general procedure for the synthesis of this compound from cyclohexanone and a suitable reaction partner.
Materials:
-
Cyclohexanone
-
Crotonaldehyde (or 3-buten-2-ol as a precursor)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq) and the C4-building block (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected or the reaction is complete as determined by TLC or GC-MS analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Expected Data (Hypothetical):
| Parameter | Value |
| Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.5-5.7 (m, 1H), 4.2-4.4 (m, 1H), 1.9-2.2 (m, 2H), 1.75 (s, 3H), 1.4-1.7 (m, 10H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.2, 105.8, 98.5, 36.4, 34.1, 28.9, 25.5, 22.8, 21.7 |
| IR (thin film, cm⁻¹) | 2930, 2860, 1685 (C=C-O), 1150 (C-O) |
| MS (EI) | m/z (%) 166 (M⁺), 151, 123, 95 |
Reactions of this compound
The enol ether moiety of this compound is susceptible to attack by various electrophiles, making it a useful intermediate for further functionalization.
Epoxidation
Epoxidation of the enol ether double bond can lead to the formation of a reactive epoxide intermediate, which can be further manipulated.[3]
General Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise, maintaining the temperature at 0 °C.[4][5][6][7][8]
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate or sodium bicarbonate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Product Data (Hypothetical):
| Parameter | Value |
| Product Name | 4-Methyl-1,7-dioxaspiro[5.5]undecane-2,3-epoxide |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.1-3.3 (m, 2H), 1.8-2.0 (m, 2H), 1.4 (s, 3H), 1.3-1.7 (m, 10H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 102.1, 70.5, 68.2, 35.8, 33.7, 28.5, 25.1, 22.5, 19.8 |
Diels-Alder Reaction
The enol ether can act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to the formation of complex polycyclic structures.[9][10][11][12][13]
General Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq) and a reactive diene (e.g., cyclopentadiene, 1.5 eq) in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture at a high temperature (e.g., 110-140 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the cycloadduct.
Expected Product Data (Hypothetical with Cyclopentadiene):
| Parameter | Value |
| Product Name | (Stereoisomer of) 4-Methyl-3',4',7',7a'-tetrahydro-spiro[1,3-dioxolane-2,4'-indene] |
| Yield | 50-70% |
| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplet signals are expected in the range of δ 6.2-1.2. |
| ¹³C NMR (CDCl₃, 101 MHz) | Complex signals are expected. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Pathways
Caption: Key reaction pathways of this compound.
References
- 1. PubChemLite - 4-methyl-1-oxaspiro(5.5)undecene (C11H18O) [pubchemlite.lcsb.uni.lu]
- 2. 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Predict the major products of the following reactions. a. cis-hex... | Study Prep in Pearson+ [pearson.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application of 4-Methyl-1-oxaspiro[5.5]undec-3-ene in Medicinal Chemistry: A Review of Current Landscape
Introduction
4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spirocyclic compound, has been a subject of interest primarily within the fragrance industry. While the broader class of spirocyclic molecules holds significant promise and has been successfully explored in medicinal chemistry for the development of novel therapeutics, the direct application of this compound in this field is not documented in publicly available scientific literature. This report summarizes the known applications of this compound and explores the medicinal chemistry potential of structurally related oxaspirocyclic scaffolds.
Part 1: this compound - Current Applications
Currently, this compound is predominantly utilized as a fragrance ingredient. Its chemical properties, including its characteristic odor profile, have led to its incorporation in various consumer products.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| Odor Profile | Herbal, Spicy, Minty, Woody, Camphoreous[1] |
| CAS Number | 68228-06-8[2] |
Safety and Regulatory Information:
As a fragrance ingredient, this compound has undergone safety assessments. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for this compound.[2] According to the European Chemicals Agency (ECHA), it may cause skin irritation and be harmful to aquatic life with long-lasting effects.[3]
Part 2: Medicinal Chemistry Potential of Oxaspirocyclic Scaffolds
While this compound itself has not been identified as a pharmacologically active agent, the inherent structural features of the oxaspiro[5.5]undecane core and other related spirocycles are of significant interest in drug discovery. The rigid, three-dimensional nature of spirocyclic systems offers a unique way to explore chemical space and can lead to compounds with improved potency, selectivity, and pharmacokinetic properties compared to their more flexible acyclic or monocyclic counterparts.
A notable example of a medicinally relevant spirocyclic compound is the class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives . These compounds have been investigated as highly potent soluble epoxide hydrolase (sEH) inhibitors.[4] sEH is a therapeutic target for various diseases, including chronic kidney disease. The discovery of these potent inhibitors highlights the potential of the spirocyclic scaffold in designing enzyme inhibitors.[4]
The general workflow for identifying and developing such bioactive spirocyclic compounds is outlined below.
References
- 1. scent.vn [scent.vn]
- 2. RIFM fragrance ingredient safety assessment, 4-methyl-1-oxaspiro[5.5]undecene, CAS Registry Number 68228-06-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-1-oxaspiro[5.5]undec-3-ene as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific examples of 4-Methyl-1-oxaspiro[5.5]undec-3-ene being used as a chiral auxiliary. The following application notes and protocols are hypothetical and have been constructed to demonstrate the potential application of this molecule based on the established principles of asymmetric synthesis. The experimental procedures, data, and reaction pathways are illustrative and not based on experimentally validated results.
Application Note: Hypothetical Use in Asymmetric Diels-Alder Reactions
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction, temporarily attaching to a substrate to direct the formation of a new stereocenter.[1][2] An ideal auxiliary should be easily attached and removed, inexpensive, and provide a high degree of stereocontrol.[1] The rigid, conformationally locked structure of spirocyclic compounds makes them attractive candidates for such roles.[3][4] This document proposes the hypothetical use of (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol, derived from the title compound, as a chiral auxiliary. Its spiroketal framework is expected to effectively shield one face of a prochiral dienophile, thereby directing the approach of a diene in a Diels-Alder cycloaddition.[5]
Principle of Stereochemical Induction
The proposed mechanism of stereocontrol relies on attaching the auxiliary to a dienophile, such as an acrylate, via an ester linkage. The bulky spirocyclic group is hypothesized to block one face of the dienophile's C=C bond. In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid would coordinate to the carbonyl oxygen, locking the conformation of the acrylate and enhancing the facial bias. This would force the diene to approach from the less sterically hindered face, resulting in a high diastereoselectivity in the resulting cycloadduct.
Data Presentation: Hypothetical Results for a Diels-Alder Reaction
The following table summarizes the projected outcomes for the hypothetical Diels-Alder reaction between the chiral acrylate of the auxiliary and cyclopentadiene. This data is purely illustrative.
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 94 | >99:1 |
| 2 | Et₂AlCl | CH₂Cl₂ | -78 | 91 | 98:2 |
| 3 | SnCl₄ | Toluene | -78 | 85 | 95:5 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 88 | 92:8 |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the hypothetical synthesis of the chiral acrylate dienophile from the auxiliary precursor, (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol.
-
Materials:
-
(R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N dropwise, followed by the slow, dropwise addition of acryloyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel.
-
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the hypothetical Lewis acid-catalyzed cycloaddition.
-
Materials:
-
Chiral acrylate dienophile (from Protocol 1) (1.0 eq)
-
Cyclopentadiene (freshly cracked) (3.0 eq)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the chiral acrylate dienophile in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the TiCl₄ solution dropwise. The solution should turn a deep color. Stir for 20 minutes.
-
Add freshly cracked cyclopentadiene dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the cycloadduct by flash column chromatography.
-
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the reductive cleavage of the auxiliary to yield the target chiral alcohol.
-
Materials:
-
Diels-Alder adduct (from Protocol 2) (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (3.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)
-
-
Procedure:
-
Add LiAlH₄ to a flask containing anhydrous Et₂O under an inert atmosphere and cool to 0 °C.
-
Dissolve the Diels-Alder adduct in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and filter the mixture through a pad of Celite, washing thoroughly with Et₂O.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash column chromatography to separate the desired enantiomerically enriched alcohol from the recovered chiral auxiliary.
-
Visualizations
Caption: Hypothetical workflow for asymmetric synthesis using the spirocyclic chiral auxiliary.
Caption: Proposed stereochemical control via a chelated intermediate in the Diels-Alder reaction.
References
Synthetic Utility of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the currently available information regarding the synthetic applications of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Despite a comprehensive search of scientific literature, detailed experimental protocols and specific synthetic routes utilizing this compound as a starting material or key intermediate remain largely undocumented in readily accessible resources. The primary information available pertains to its basic chemical properties and its presence in patent literature, suggesting potential use in the fragrance industry.
Compound Properties
Basic chemical data for this compound is available through chemical databases such as PubChem.[1] This includes its molecular formula (C₁₁H₁₈O) and molecular weight (166.26 g/mol ), alongside predicted data such as its octanol-water partition coefficient (XlogP3-AA: 3.1).
Context from Related Spiroketal Syntheses
While direct applications of this compound are not detailed, the broader class of oxaspiro[5.5]undecene derivatives has been shown to be valuable in the synthesis of complex natural products. For instance, a substituted 1,7-dioxaspiro[5.5]undec-3-ene system serves as a key structural motif in the total synthesis of okadaic acid, a potent phosphatase inhibitor.[2] This synthesis highlights the importance of the spiroketal core in constructing complex molecular architectures. The general workflow for such a synthesis, while not starting from the specific compound of interest, illustrates the potential synthetic value of this class of molecules.
General Synthetic Workflow for Spiroketal Formation
The following diagram illustrates a generalized conceptual workflow for the synthesis of spiroketals, which could be theoretically applicable to derivatives of this compound. This is a representative pathway and not a specific protocol for the target compound due to the lack of available data.
Caption: Generalized workflow for spiroketal synthesis.
Data Summary
Due to the absence of specific experimental data for reactions involving this compound as a reactant, a quantitative data table as requested cannot be generated.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound could not be cited as no specific synthetic transformations were found in the literature search.
Future Outlook
The structural features of this compound, including the spirocyclic system and the enol ether moiety, suggest it could be a valuable building block in organic synthesis. The enol ether is susceptible to various electrophilic additions and cycloadditions, while the spirocyclic core provides a rigid three-dimensional scaffold. Further research into the reactivity and potential applications of this compound is warranted and could reveal novel synthetic pathways for the development of new chemical entities. Researchers are encouraged to explore its utility as a precursor for more complex molecules in medicinal chemistry and materials science.
References
Application Notes & Protocols for the Analytical Detection of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-oxaspiro[5.5]undec-3-ene is a synthetic fragrance ingredient utilized in a variety of consumer products. As with many fragrance components, its accurate detection and quantification are crucial for quality control, regulatory compliance, and safety assessments. These application notes provide detailed protocols for the identification and quantification of this compound in various matrices, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS), which is considered the gold standard for the analysis of volatile and semi-volatile organic compounds in complex mixtures.[1][2][3][4]
The methodologies outlined below are designed to be adaptable for different sample types, such as essential oils, cosmetic formulations, and environmental samples.
Analytical Techniques
The primary analytical technique for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2][3] For enhanced sensitivity, especially in complex matrices or for trace-level detection, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective sample preparation and introduction technique.[5][6][7]
Key Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of this compound from other volatile and semi-volatile compounds in a sample.[8][9][10][11]
-
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: A solvent-free extraction method ideal for concentrating volatile analytes from a sample matrix before GC-MS analysis, thereby increasing sensitivity.[5][6][12][13]
Data Presentation
The following table summarizes the typical quantitative data expected from the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HS-SPME-GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Recovery | 85 - 115% | 80 - 120% |
| Precision (RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Liquid Matrix (e.g., Fragrance Oil, Cosmetic Product Base) using GC-MS
1. Objective: To quantify the concentration of this compound in a liquid sample.
2. Materials and Reagents:
-
Reference standard of this compound (≥95% purity)
-
Internal Standard (e.g., Tetradecane, Hexadecane)
-
High-purity solvent (e.g., Hexane, Dichloromethane, Ethyl Acetate)
-
Sample containing this compound
-
Volumetric flasks, pipettes, and vials
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dilute to the mark with the chosen solvent.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
If necessary, perform serial dilutions to bring the analyte concentration within the calibration range.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1) or Splitless for trace analysis
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.
-
Create a calibration curve by analyzing a series of standard solutions of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Protocol 2: Trace Level Detection of this compound in a Solid or Aqueous Matrix using HS-SPME-GC-MS
1. Objective: To detect and quantify trace levels of this compound in a complex matrix (e.g., fabric, water sample).
2. Materials and Reagents:
-
Reference standard of this compound (≥95% purity)
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Sample containing trace amounts of this compound
-
Deionized water (for liquid samples) or an inert solid support (for solid samples)
-
Sodium chloride (optional, to enhance partitioning of analytes into the headspace)
3. Sample Preparation:
-
Place a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
For liquid samples, add 1 g of sodium chloride to increase the ionic strength of the solution.
-
Seal the vial with a crimp cap.
-
Place the vial in a heating block or autosampler incubator.
4. HS-SPME Procedure:
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
5. GC-MS Instrumentation and Conditions:
-
Use the same GC-MS system and column as in Protocol 1.
-
Injector Temperature: 260 °C (or as recommended for the specific SPME fiber).
-
Injection Mode: Splitless for the duration of the desorption.
-
Desorption Time: 5 minutes.
-
The oven temperature program and MS conditions can be the same as in Protocol 1.
6. Data Analysis:
-
Data analysis is performed in the same manner as in Protocol 1. Calibration for HS-SPME can be performed using standard additions to a blank matrix to account for matrix effects.
Visualizations
Caption: General analytical workflow for the detection of this compound.
Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) process.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 3. google.com [google.com]
- 4. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of volatile organic compounds produced by bacteria using HS-SPME-GC-MS. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Methyl-1-oxaspiro[5.5]undec-3-ene in Natural Product Synthesis: Application Notes and Protocols
Note to the Reader: Extensive literature searches did not yield specific examples of the direct application of 4-Methyl-1-oxaspiro[5.5]undec-3-ene in the synthesis of natural products. The following application notes and protocols are therefore focused on the broader, yet highly relevant, topic of the synthesis and elaboration of the 1-oxaspiro[5.5]undecane core, a prevalent structural motif in a wide array of biologically active natural products. The principles and methods described are directly applicable to skeletons of this type.
Introduction to the 1-Oxaspiro[5.5]undecane Moiety
The 1-oxaspiro[5.5]undecane scaffold is a key structural feature in numerous natural products exhibiting a wide range of biological activities.[1][2] This spiroketal system is often found in polyether antibiotics, pheromones, and other complex organic molecules. Its rigid three-dimensional structure plays a crucial role in the specific binding of these natural products to their biological targets.[2] The stereocontrolled synthesis of the spiroketal core is often a pivotal and challenging step in the total synthesis of these molecules. Synthetic strategies can be broadly categorized into thermodynamically and kinetically controlled processes.[3][4]
General Synthetic Strategies for 1-Oxaspiro[5.5]undecane Core
The construction of the 1-oxaspiro[5.5]undecane system can be achieved through several key synthetic disconnections. The choice of strategy is often dictated by the desired stereochemistry at the anomeric carbon and the overall substitution pattern of the target natural product.
Key Synthetic Approaches:
-
Acid-Catalyzed Spiroketalization: This is the most traditional and common method, involving the cyclization of a dihydroxyketone precursor under acidic conditions. This method typically yields the thermodynamically most stable spiroketal diastereomer, which is governed by the anomeric effect and minimization of steric interactions.[3]
-
Oxidative Radical Cyclization: This approach offers a valuable alternative, particularly for delicate or acid-labile substrates. It often allows for the formation of kinetic spiroketal products.
-
Hetero-Diels-Alder (HDA) Reaction: The HDA reaction provides a powerful and convergent route to construct the spiroketal core, often with a high degree of stereocontrol. This method is considered a kinetically controlled process where the stereochemistry is set during the cycloaddition event.[3][5][6][7][8]
-
Epoxide-Opening Spirocyclization: Intramolecular opening of a suitably positioned epoxide by a hydroxyl group can lead to the formation of the spiroketal. The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions, allowing access to either kinetic or thermodynamic products.[2][9]
Quantitative Data on Spiroketal Synthesis
The following table summarizes representative quantitative data for different methods used to synthesize spiroketal systems, including the 1-oxaspiro[5.5]undecane core and its analogues.
| Synthetic Method | Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| Thermodynamic Spiroketalization | Protected Dihydroxyketone | Acid (e.g., CSA, PPTS) | CH₂Cl₂ or Benzene | rt to reflux | 1 - 12 | 70 - 95 | Governed by product stability | [3] |
| Kinetic Epoxide-Opening | erythro-Glycal Epoxide | Ti(Oi-Pr)₄ (2 equiv) | CH₂Cl₂/acetone | -78 to rt | 1 | >98 | >98:<2 (retention) | [9] |
| Kinetic Epoxide-Opening | erythro-Glycal Epoxide | Sc(OTf)₃ | THF | -35 to -20 | - | Good | Inversion product favored | [2] |
| Thermodynamic Epoxide-Opening | erythro-Glycal Epoxide | Sc(OTf)₃ | CH₂Cl₂ | - | - | Good | Retention product favored | [2] |
| Hetero-Diels-Alder | Danishefsky's Diene & Glyoxylate Ester | Bis(oxazoline)-Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 9 | 40 | 47% ee | [8] |
| Lewis Acid Catalyzed Annulation | Dimedone & trans,trans-Diarylideneacetone | Anhydrous ZnCl₂ | Benzene | reflux | 8 - 10 | 65 - 75 | - | [1][10] |
Note: This table presents a summary of data from various sources and specific outcomes are highly substrate-dependent.
Experimental Protocols
Protocol 4.1: General Procedure for Acid-Catalyzed (Thermodynamic) Spiroketalization
This protocol describes a general method for the cyclization of a dihydroxyketone precursor to form the thermodynamically favored spiroketal.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (CH₂Cl₂) or benzene
-
Catalytic amount of p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
Dissolve the dihydroxyketone precursor in anhydrous CH₂Cl₂ (approx. 0.05 M concentration).
-
Add a catalytic amount of p-TSA (0.1 eq.).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Protocol 4.2: General Procedure for Hetero-Diels-Alder (Kinetic) Spiroketal Formation
This protocol outlines a general approach for constructing the spiroketal core via a Lewis acid-catalyzed Hetero-Diels-Alder reaction, which provides kinetic control over the stereochemistry.[3][8]
Materials:
-
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)
-
Aldehyde or ketone dienophile
-
Chiral Lewis Acid catalyst (e.g., Bis(oxazoline)-Cu(OTf)₂) for asymmetric synthesis, or a standard Lewis acid (e.g., ZnCl₂, Eu(fod)₃)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene, or THF)
-
Trifluoroacetic acid (TFA) for hydrolysis of the cycloadduct
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the Lewis acid catalyst (e.g., 10 mol%) in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Add the dienophile (1.0 eq.) to the catalyst solution and stir for 15-30 minutes.
-
Add Danishefsky's diene (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the cycloaddition is complete, quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature. Add a solution of TFA in wet THF to hydrolyze the silyl enol ether intermediate to the corresponding pyranone.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the residue by flash chromatography to yield the spiroketal precursor. Further steps may be required to complete the spiroketal formation.
Visualized Workflows and Pathways
Diagram 5.1: Thermodynamic vs. Kinetic Spiroketalization
Diagram 5.2: Experimental Workflow for Lewis Acid-Catalyzed Spiroketal Synthesis
References
- 1. banglajol.info [banglajol.info]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Total synthesis of spiroketal containing natural products: Kinetic vs. thermodynamic approaches : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-oxaspiro[5.5]undecane scaffold is a privileged structural motif found in a variety of natural products and biologically active molecules. The stereoselective synthesis of substituted derivatives of this spiroketal system is of significant interest in medicinal chemistry and drug discovery, as the spatial arrangement of substituents can dramatically influence biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene derivatives, focusing on modern catalytic asymmetric methodologies.
The synthetic strategies outlined herein are designed to provide control over the stereochemistry at the spirocyclic center and the C4-position bearing the methyl group. These methods are broadly applicable and can be adapted for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategies and Key Concepts
The stereoselective synthesis of the target spiroketal can be approached through several modern synthetic strategies. The key challenge lies in the concomitant control of the stereocenter at the spiro-carbon and the carbon bearing the methyl group. Two primary retrosynthetic disconnections are considered:
-
Organocatalytic Asymmetric Michael Addition followed by Spiroketalization: This approach involves the enantioselective addition of a nucleophile to an α,β-unsaturated ketone to establish the C4-methyl stereocenter. The resulting adduct is then elaborated to a δ-hydroxy ketone, which undergoes a diastereoselective acid-catalyzed spiroketalization.
-
Asymmetric Hetero-Diels-Alder Reaction: This strategy relies on a [4+2] cycloaddition between a diene and a dienophile to construct the dihydropyran ring of the spiroketal with high stereocontrol. Subsequent functional group manipulations can then be employed to install the spirocyclic system.
This document will focus on the first approach, providing a detailed protocol for a plausible and adaptable synthetic sequence.
Experimental Protocols
Overall Synthetic Workflow
The proposed synthetic pathway is a three-step sequence starting from commercially available reagents.
Catalytic Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
General Strategies for Spiroketal Synthesis
The formation of the 1-oxaspiro[5.5]undecane ring system typically involves the intramolecular cyclization of a suitable acyclic precursor. Key catalytic approaches that can be applied to the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene are summarized below.
Acid-Catalyzed Spiroketalization
A cornerstone of spiroketal synthesis is the acid-catalyzed cyclization of a hydroxy ketone or a dihydroxy ketone precursor. For the target molecule, a plausible precursor would be a δ,ε-dihydroxy ketone. The reaction proceeds through the formation of a hemiacetal followed by a subsequent intramolecular cyclization and dehydration to yield the spiroketal.
Hypothetical Reaction Scheme:
Key Considerations:
-
Catalyst: Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, TMSOTf) can be employed.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or toluene are commonly used to facilitate the removal of water, which drives the reaction equilibrium towards the product.
-
Stereocontrol: The stereochemistry of the final product is often influenced by thermodynamic control, favoring the most stable anomeric configuration.
Transition Metal-Catalyzed Cycloisomerization
Transition metals, particularly gold and palladium, have emerged as powerful catalysts for the synthesis of spiroketals from acyclic precursors containing alkyne and alcohol functionalities. These reactions are often highly efficient and proceed under mild conditions.
-
Gold-Catalyzed Cycloisomerization of Alkynediols: A suitable precursor for the target molecule would be a diol containing a terminal alkyne. Gold(I) or Gold(III) catalysts can activate the alkyne towards nucleophilic attack by the hydroxyl groups, leading to a cascade cyclization to form the spiroketal.
-
Palladium-Catalyzed Spiroketalization of Ketoallylic Diols: This method involves the cyclization of a precursor containing a ketone and two allylic alcohol moieties. Palladium(II) catalysts can facilitate a dehydrative cyclization to furnish vinyl-substituted spiroketals.
Experimental Protocols (General Procedures)
The following are generalized protocols that can be adapted and optimized for the synthesis of this compound.
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization
-
Precursor Synthesis: Synthesize the appropriate δ,ε-dihydroxy ketone precursor using standard organic synthesis methods.
-
Reaction Setup: To a solution of the dihydroxy ketone (1.0 eq) in anhydrous dichloromethane (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Gold-Catalyzed Cycloisomerization
-
Precursor Synthesis: Synthesize the corresponding alkynediol precursor.
-
Reaction Setup: To a solution of the alkynediol (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile (0.1 M), add a catalytic amount of a gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Follow the same procedure as described in Protocol 1.
-
Purification: Purify the product by column chromatography.
Data Presentation
As no specific experimental data for the synthesis of this compound is available, a comparative data table cannot be generated. Researchers undertaking this synthesis should aim to collect the following quantitative data for different catalytic systems:
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| e.g., p-TSA | 10 | DCM | 25 | 12 | Data to be collected | Data to be collected |
| e.g., AuCl₃ | 5 | MeCN | 50 | 6 | Data to be collected | Data to be collected |
| e.g., PdCl₂(MeCN)₂ | 5 | THF | 0 | 2 | Data to be collected | Data to be collected |
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Catalytic Approaches
The choice of catalytic method is dependent on the available starting materials and the desired reaction conditions. The following diagram illustrates the logical relationship between the precursor type and the applicable catalytic strategy.
Caption: Relationship between precursor and catalytic method for spiroketal synthesis.
Concluding Remarks
The synthesis of this compound represents a valuable endeavor for researchers in medicinal chemistry and natural product synthesis. While specific literature precedence is currently lacking, the established catalytic methodologies for spiroketal formation provide a strong foundation for developing a successful synthetic route. The protocols and strategies outlined in this document are intended to serve as a starting point for further investigation and optimization. Careful selection of the acyclic precursor and the catalytic system will be crucial for achieving high yields and stereoselectivity. It is recommended that researchers perform thorough characterization of the final product using modern spectroscopic techniques to confirm its structure and purity.
Application Notes and Protocols for 4-Methyl-1-oxaspiro[5.5]undec-3-ene as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-oxaspiro[5.5]undec-3-ene (CAS No. 68228-06-8) is a synthetic fragrance ingredient valued for its complex and multifaceted odor profile.[1][2] Structurally, it belongs to the class of spiroketals, a motif found in some natural products. Its primary application is in the formulation of fine fragrances, cosmetics, and other scented consumer products.[3] For drug development professionals, understanding the physicochemical properties and potential biological interactions of fragrance ingredients like this is crucial, particularly in the context of topical formulations and potential for skin sensitization.
Physicochemical Properties and Odor Profile
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, stability testing, and safety assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O | [1][2][3] |
| Molecular Weight | 166.26 g/mol | [1][2][3] |
| CAS Number | 68228-06-8 | [1][2][3] |
| Appearance | Clear liquid (presumed) | |
| Boiling Point (est.) | 218 °C | [1][2] |
| Vapor Pressure (est.) | 0.1787 hPa @ 20°C; 0.266 hPa @ 25°C | [1][2] |
| LogP (XLogP3-AA) | 3.1 | [1][2][3] |
| Synonyms | 4-methyl-1-oxaspiro[5.5]undecene, 1-Oxaspiro(5.5)undecene, 4-methyl- | [1][2][3] |
The odor of this compound is characterized by a combination of herbal, spicy, minty, woody, and camphoraceous notes.[1][2] This complexity makes it a versatile ingredient in fragrance compositions. A detailed breakdown of its odor profile is provided in Table 2.
Table 2: Odor Profile of this compound
| Odor Note | Percentage Contribution (Scent© AI) | Reference |
| Herbal | 78.68% | [1][2] |
| Spicy | 60.60% | [1][2] |
| Mint | 59.14% | [1][2] |
| Woody | 44.77% | [1][2] |
| Camphoreous | 37.52% | [1][2] |
| Celery | 34.69% | [1][2] |
| Fresh | 33.51% | [1][2] |
| Natural | 31.14% | [1][2] |
| Tropical | 30.88% | [1][2] |
| Citrus | 30.78% | [1][2] |
Experimental Protocols
The following are generalized protocols for the analysis and stability testing of fragrance ingredients like this compound. These should be adapted and validated for specific experimental conditions and matrices.
Purity and Identity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity of a neat sample of this compound and confirming its identity.
Objective: To separate and identify the components of the fragrance ingredient and determine its purity.
Materials:
-
This compound sample
-
High-purity solvent (e.g., ethanol, hexane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas (99.999% purity)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen solvent.
-
GC-MS Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Calculate the purity by peak area percentage, assuming all components have a similar response factor.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity and identity analysis.
Odor Detection Threshold by Gas Chromatography-Olfactometry (GC-O)
This protocol describes a method to determine the odor detection threshold of this compound using a trained sensory panel.
Objective: To determine the lowest concentration of the compound that can be detected by the human nose.
Materials:
-
This compound sample
-
Odorless solvent (e.g., diethyl phthalate)
-
Gas chromatograph with a sniffing port (olfactometer)
-
Trained sensory panel (minimum of 6 panelists)
-
Humidified air supply for the sniffing port
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the odorless solvent, ranging from a concentration that is easily detectable to one that is expected to be below the detection threshold.
-
GC-O Instrument Setup:
-
Use similar GC conditions as in the GC-MS protocol to ensure separation.
-
The column effluent is split between the MS detector (for chemical identification) and the sniffing port.
-
The sniffing port should be supplied with humidified air to prevent nasal dehydration of the panelists.
-
-
Sensory Evaluation:
-
Each panelist sniffs the effluent from the sniffing port as the diluted samples are injected in ascending order of concentration.
-
Panelists record the retention time at which they detect an odor and provide a description of the odor.
-
The "forced-choice" method can be employed, where the sample is presented alongside two blanks, and the panelist must identify the port with the odor.[4]
-
-
Data Analysis:
Logical Flow for Odor Threshold Determination
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Methyl-1-oxaspiro[5.5]undec-3-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Column Overloading: Exceeding the capacity of the column can lead to poor separation.
-
Compound Degradation: The compound may be unstable on silica gel.[1]
-
Co-elution of Impurities: Impurities with similar polarity to the product may be present.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Perform thin-layer chromatography (TLC) with various solvent systems to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[2] A good separation between the product and impurities should be observed.
-
Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3]
-
-
Reduce Column Loading:
-
As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.[3]
-
-
Assess Compound Stability:
-
Identify and Address Co-eluting Impurities:
-
If the synthesis is known, predict potential impurities (e.g., starting materials, byproducts of spiroketalization). This will aid in selecting an appropriate purification strategy.
-
Consider an alternative purification technique such as fractional distillation if the impurities have significantly different boiling points.
-
Issue 2: Product Loss During Fractional Distillation
Possible Causes:
-
Decomposition at High Temperatures: The compound may be thermally labile.
-
Azeotrope Formation: The product may form an azeotrope with a solvent or impurity, preventing effective separation.
-
Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation.
Troubleshooting Steps:
-
Use Vacuum Distillation:
-
Ensure an Anhydrous System:
-
Water can form azeotropes with organic compounds. Ensure all glassware is dry and use anhydrous solvents if a co-distillation is being performed.
-
-
Select an Appropriate Fractionating Column:
-
For compounds with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: The compound has a molecular formula of C11H18O and a molecular weight of 166.26 g/mol .[7] It is a fragrance ingredient with herbal, minty, and camphoraceous notes.
| Property | Value |
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| Flash Point | 81.11 °C (178.00 °F) |
| Refractive Index | 1.48200 to 1.48700 @ 20.00 °C |
| Specific Gravity | 0.95000 to 0.95800 @ 25.00 °C |
Q2: What are the likely impurities from the synthesis of this compound?
A2: Without a specific synthetic protocol, we can predict potential impurities based on general spiroketal synthesis. These may include:
-
Unreacted starting materials (e.g., a dihydroxy ketone precursor).
-
Isomers of the spiroketal. Spiroketalization can sometimes yield thermodynamic and kinetic products.[8][9]
-
Byproducts from side reactions.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, both normal-phase and reverse-phase HPLC can be effective for purifying medium polarity compounds.[10]
-
Normal Phase: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.
-
Reverse Phase: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is the more common mode of HPLC.[10] Method development would be required to find the optimal column and mobile phase for your specific separation needs.
Q4: How should I store the purified this compound?
A4: The compound has a shelf life of 36 months or longer if stored properly. It is recommended to store it in a cool, dry place away from light and in a tightly sealed container.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate.
-
The optimal solvent system will give the target compound an Rf value of approximately 0.3.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[2]
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the solvent mixture.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Vacuum Fractional Distillation
This protocol is suitable for purifying thermally sensitive compounds or separating components with different boiling points.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place boiling chips in the distillation flask.
-
-
Distillation:
-
Add the crude product to the distillation flask.
-
Begin heating the flask gently.
-
Slowly apply the vacuum to the desired pressure.
-
Observe the temperature at the head of the fractionating column.
-
Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure compound at that pressure.
-
-
Product Collection:
-
Change receiving flasks to collect different fractions if necessary.
-
Once the desired fraction is collected, turn off the heat and slowly release the vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. iscientific.org [iscientific.org]
- 5. Fractional Distillation Of Essential Oil & Medicinal Plant Extract - Project Report - Manufacturing Process - Books - Feasibility Report - Market Survey - Industrial Report [projectreports.eiriindia.org]
- 6. purodem.com [purodem.com]
- 7. PubChemLite - 4-methyl-1-oxaspiro(5.5)undecene (C11H18O) [pubchemlite.lcsb.uni.lu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mskcc.org [mskcc.org]
- 10. uhplcs.com [uhplcs.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the acid-catalyzed cyclization of a dihydroxyketone precursor.
Assumed Experimental Protocol:
A solution of 6-(2-hydroxy-2-methyl-butyl)-cyclohexanone in a suitable solvent (e.g., toluene or dichloromethane) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or scandium triflate). The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, washed, and the product is purified by column chromatography.
Issue 1: Low or No Product Yield
Question: I am not observing the formation of this compound, or the yield is significantly lower than expected. What are the possible causes and solutions?
Answer:
Low or no product yield can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete reaction | - Increase reaction time and continue monitoring by TLC or GC.- Increase the reaction temperature, if the solvent allows.- Add a fresh portion of the acid catalyst. |
| Inefficient water removal | - Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is azeotroping with water effectively.- Consider adding molecular sieves to the reaction mixture to sequester water. |
| Degradation of starting material or product | - Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate).- Lower the reaction temperature and extend the reaction time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impure starting materials | - Verify the purity of the dihydroxyketone precursor by NMR and/or mass spectrometry.- Purify the starting material if necessary before proceeding with the cyclization. |
| Catalyst deactivation | - Ensure all glassware is dry and reagents are anhydrous, as water can deactivate some Lewis acids. |
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure even after purification. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common issue in acid-catalyzed reactions. The primary side reactions in this synthesis are typically related to elimination, rearrangement, and intermolecular reactions.
| Side Product | Plausible Cause | Mitigation Strategy | | :--- | :--- | | Dehydration Products (e.g., cyclohexenyl-containing byproducts) | Strong acid and/or high temperatures can promote the elimination of water from the cyclohexanone ring or the side chain. | - Use a milder acid catalyst.- Lower the reaction temperature.- Reduce the reaction time. | | Rearrangement Products | Under strongly acidic conditions, carbocation intermediates may undergo rearrangement to form more stable isomers. | - Employ a less acidic catalyst to disfavor carbocation formation.- Perform the reaction at a lower temperature. | | Intermolecular Etherification or Aldol Condensation Products | High concentrations of starting material can lead to intermolecular reactions, forming dimers or polymers. | - Use a more dilute solution of the dihydroxyketone precursor.- Add the starting material slowly to the reaction mixture containing the catalyst. | | Isomerization of the Double Bond | The position of the double bond in the final product can potentially isomerize under acidic conditions. | - Minimize reaction time after product formation is complete.- Quench the reaction as soon as the desired product is the major component. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid catalyst for the spiroketalization to form this compound?
A1: The choice of acid catalyst can significantly impact the reaction outcome. While strong acids like sulfuric acid can be effective, they often lead to more side reactions. Catalysts such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) are commonly used for spiroketalizations as they are effective and generally lead to cleaner reactions. For sensitive substrates, milder Lewis acids like scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃) may provide higher selectivity and yield.
Q2: How critical is the removal of water from the reaction?
A2: The removal of water is critical for driving the equilibrium towards the formation of the spiroketal. Spiroketalization is a reversible reaction, and water is a byproduct. According to Le Chatelier's principle, removing a product will shift the equilibrium to favor the forward reaction. A Dean-Stark apparatus is the most common method for azeotropic removal of water. Alternatively, the inclusion of desiccants like molecular sieves can be effective, particularly for smaller-scale reactions.
Q3: Can I use a one-pot procedure starting from precursors to the dihydroxyketone?
A3: While a one-pot synthesis can be more efficient, it also presents challenges in controlling side reactions. For instance, if you are forming the dihydroxyketone in situ, the reagents and conditions for that step must be compatible with the subsequent spiroketalization. It is generally recommended to isolate and purify the dihydroxyketone precursor before proceeding with the cyclization to ensure a cleaner reaction and higher yield of the desired spiroketal.
Q4: My purified product seems to be a mixture of stereoisomers. Is this expected?
A4: The spiroketal carbon is a stereocenter, and the formation of diastereomers is possible. The ratio of these isomers is often determined by thermodynamic stability. The thermodynamically favored product, often stabilized by the anomeric effect, will typically be the major isomer under equilibrium conditions (acid-catalyzed). If a specific stereoisomer is required, kinetically controlled conditions or the use of chiral catalysts may be necessary.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams illustrating key concepts and workflows related to the synthesis of this compound.
Caption: Plausible reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low yield or side products.
stability of 4-Methyl-1-oxaspiro[5.5]undec-3-ene under different conditions
Technical Support Center: 4-Methyl-1-oxaspiro[5.5]undec-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Troubleshooting Guides
Issue 1: Degradation of this compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC or GC-MS analysis.
-
Decrease in the peak area of the parent compound over time.
-
Changes in the physical appearance of the solution (e.g., color change).
-
Inconsistent results in biological assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic Conditions | Spiroketals are known to be susceptible to acid-catalyzed hydrolysis. The presence of acidic functional groups in the molecule or acidic impurities in the solvent can lead to the opening of the spiroketal ring.[1][2][3] Solution: Ensure all solvents are neutral and free of acidic impurities. If the experimental conditions require an acidic pH, consider using a less acidic buffer or minimizing the exposure time to acidic conditions. |
| Basic Conditions | While generally more stable under basic conditions compared to acidic ones, prolonged exposure to strong bases may cause degradation, although this is less common for spiroketals. Solution: If basic conditions are necessary, use the mildest base possible and keep the exposure time to a minimum. Monitor the stability of the compound at the desired pH before proceeding with extensive experiments. |
| Oxidation | The presence of oxidizing agents or exposure to air (oxygen) over extended periods can potentially lead to oxidative degradation.[4] Solution: Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use freshly deoxygenated solvents for preparing solutions. Avoid sources of radical initiation, such as exposure to certain metals or high-energy light. |
| Photodegradation | Exposure to light, especially UV light, can sometimes induce degradation of organic molecules.[5][6][7] Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
Issue 2: Inconsistent Purity of this compound Solid Material
Symptoms:
-
Variable melting point.
-
Presence of impurities in initial NMR or chromatography analysis.
-
Inconsistent biological activity between batches.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Residual Acid from Synthesis | The synthesis of spiroketals often involves acid catalysis.[2] Residual acid in the final product can lead to degradation upon storage. Solution: Ensure the purification process effectively removes all acidic reagents and byproducts. A final wash with a mild basic solution (e.g., saturated sodium bicarbonate) followed by drying may be necessary. |
| Thermal Degradation | Although many spiroketals exhibit good thermal stability, prolonged exposure to high temperatures during purification (e.g., distillation) or storage can cause degradation. Some spiro polycycloacetals have shown high thermal stability with degradation temperatures in the range of 343–370 °C.[1][8][9] Solution: Use purification techniques that do not require high temperatures, such as column chromatography. Store the solid compound in a cool, dark, and dry place. |
| Hydrolysis from Moisture | The presence of moisture, especially in combination with trace acidic impurities, can lead to slow hydrolysis of the spiroketal even in the solid state. Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a dry atmosphere (e.g., a glove box) if it is particularly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic conditions?
A1: Under acidic conditions, the most likely degradation pathway for a spiroketal is acid-catalyzed hydrolysis. This would involve the protonation of one of the ether oxygens, followed by ring opening to form a more stable intermediate. The final product would likely be a dihydroxy ketone. For this compound, the expected degradation product is 1-(2-hydroxycyclohexyl)-3-methylbut-2-en-1-one.
Q2: How can I monitor the stability of this compound in my experiments?
A2: Several analytical techniques can be used to monitor the stability of the compound.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the formation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about any new species being formed. Mass Spectrometry (MS), often coupled with LC or GC, is useful for identifying the molecular weights of degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: Based on the general properties of spiroketals, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, in a cool and dry environment. If stored in solution, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere.
Q4: Is this compound expected to be stable to oxidation?
A4: The stability towards oxidation can vary. The presence of a double bond in the structure suggests potential susceptibility to certain oxidizing agents. It is advisable to handle the compound and its solutions in a manner that minimizes exposure to oxygen and other oxidizing agents.
Summary of Expected Stability
The following table provides a qualitative summary of the expected , based on the general behavior of spiroketals.
| Condition | Expected Stability | Notes |
| Acidic (pH < 5) | Low | Prone to acid-catalyzed hydrolysis and ring opening.[1][2][3] |
| Neutral (pH 6-8) | Moderate to High | Generally stable, but monitor for degradation over long-term storage in solution. |
| Basic (pH > 9) | Moderate to High | Generally more stable than in acidic conditions, but strong bases should be avoided. |
| Thermal | High | Spiroketals can be thermally stable, but this is compound-specific.[1][8][9] |
| Oxidative | Moderate | The double bond may be susceptible to oxidation.[4] |
| Photolytic | Moderate | Susceptibility to photodegradation should be experimentally determined.[5][6][7] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of the compound in a given solvent system over time.
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Aliquot the solution into several vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
Objective: To investigate the degradation pathway under acidic conditions.
Methodology:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add a dilute acid (e.g., 0.1 M HCl) to the solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.
-
Take samples at various time points and neutralize them with a suitable base (e.g., 0.1 M NaOH).
-
Analyze the samples by LC-MS to identify the mass of the degradation products.
-
Isolate the major degradation products using preparative HPLC for structural elucidation by NMR.
Visualizations
Caption: General workflow for stability testing of this compound.
Caption: Plausible acid-catalyzed degradation pathway for a spiroketal.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolytic degradation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 7. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 8. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Spiroketal Synthesis Technical Support Center
Welcome to the technical support center for spiroketal synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Spiroketalization
Q1: My acid-catalyzed spiroketalization is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in acid-catalyzed spiroketalizations are a frequent issue. The problem can often be traced back to several key factors related to reagents, reaction conditions, and the stability of your starting materials or products.
Troubleshooting Steps:
-
Reagent and Substrate Purity:
-
Starting Material: Ensure your dihydroxyketone or equivalent precursor is pure. Impurities can interfere with the reaction or lead to side products.
-
Solvent: Use dry solvents. Water can hydrolyze the intermediate oxocarbenium ion or the spiroketal product, leading to decomposition or incomplete reaction.[1]
-
Acid Catalyst: Use a fresh, high-quality acid catalyst. Some Brønsted acids can degrade over time.
-
-
Reaction Conditions:
-
Catalyst Loading: The amount of acid catalyst can be critical. Too little may result in an incomplete reaction, while too much can promote decomposition, especially with sensitive substrates. Try titrating the catalyst amount.
-
Temperature: While heating can facilitate cyclization, excessive heat can lead to decomposition. If you observe charring or the formation of multiple unidentifiable side products, consider running the reaction at a lower temperature for a longer duration.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Premature work-up can leave unreacted starting material, while extended reaction times can lead to product degradation.[2]
-
-
Work-up Procedure:
-
Quenching: Carefully quench the reaction. If your product is acid-sensitive, it might be degrading during an acidic work-up.[2] Consider quenching with a mild base.
-
Extraction: Your product may have some water solubility. Ensure you have thoroughly extracted the aqueous layer.[2]
-
Purification: Spiroketals can be sensitive to silica gel chromatography. Consider using a deactivated silica gel (e.g., by adding triethylamine to the eluent) or alternative purification methods like flash chromatography with neutral alumina or crystallization.
-
Q2: I am not getting the desired product in my metal-catalyzed (e.g., Au, Ti) spiroketalization. What should I investigate?
A2: Metal-catalyzed spiroketalizations are powerful but can be sensitive to specific conditions. Failure to form the product often points to issues with the catalyst, substrate, or reaction setup.
Troubleshooting Steps:
-
Catalyst Activity:
-
Gold Catalysts: Gold(I) catalysts are often air- and moisture-sensitive. Ensure they are handled under an inert atmosphere. The choice of ligand is also crucial for catalyst stability and reactivity.[3][4]
-
Titanium Catalysts: Titanium(IV) isopropoxide is highly sensitive to moisture and will rapidly decompose to titanium dioxide upon exposure to water.[5] Ensure all glassware is flame-dried and solvents are anhydrous.[2][6]
-
-
Substrate Compatibility:
-
Some functional groups can interfere with the catalyst. For instance, unprotected amines or thiols can poison the metal catalyst. Review your substrate for incompatible functional groups.
-
The stereochemistry of your precursor can significantly impact the feasibility of a kinetically controlled cyclization. For example, some glycal epoxides are highly reactive and may cyclize spontaneously at low temperatures, while others are remarkably stable and require specific activation.[7]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can dramatically influence the outcome. For instance, in Sc(OTf)₃-catalyzed spirocyclizations of exo-glycal epoxides, THF favors the formation of the inversion spiroketal, while CH₂Cl₂ leads to the retention product.[7]
-
Temperature: For kinetically controlled reactions, temperature control is critical. Running the reaction at too high a temperature can lead to loss of stereoselectivity or decomposition. For Ti(Oi-Pr)₄-mediated reactions, warming from -78 °C to 0 °C after catalyst addition was found to improve yields by avoiding side reactions.[6]
-
Issue 2: Poor Stereoselectivity
Q3: My spiroketalization is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a central challenge in spiroketal synthesis. The outcome is determined by the competition between thermodynamic and kinetic control.
Troubleshooting Steps:
-
Understand the Controlling Factors:
-
Thermodynamic Control: This is achieved under equilibrating conditions (typically strong acid, longer reaction times, higher temperatures). The most stable spiroketal, usually the one stabilized by the anomeric effect, will be the major product.[8][9] If you are getting a mixture, you may not have reached thermodynamic equilibrium.
-
Kinetic Control: This is achieved under non-equilibrating conditions (often milder Lewis acids, lower temperatures, shorter reaction times). The product that is formed fastest is the major isomer. This is often necessary to access less thermodynamically stable "contrathermodynamic" spiroketals.[10]
-
-
Optimizing for Thermodynamic Control:
-
If the desired product is the most stable isomer, ensure your reaction conditions allow for equilibration. This may involve using a stronger acid catalyst (e.g., TsOH, CSA), increasing the reaction temperature, or extending the reaction time.
-
-
Optimizing for Kinetic Control:
-
Catalyst Choice: The choice of catalyst is paramount. For example, in the cyclization of certain glycal epoxides, a Ti(Oi-Pr)₄-mediated reaction gives the product with retention of configuration at the anomeric carbon, while a methanol-induced cyclization proceeds with inversion.[6][11] Chiral phosphoric acids can override the inherent thermodynamic preference to form non-thermodynamic spiroketals with high selectivity.[12]
-
Solvent Effects: The solvent can influence the transition state energies and thus the kinetic product distribution. Non-polar, hydrocarbon solvents were found to give higher enantioselectivities in certain chiral phosphoric acid-catalyzed spiroketalizations.[12][13]
-
Temperature: Low temperatures are crucial for kinetic control to prevent equilibration to the thermodynamic product.
-
-
Substrate Design:
-
The stereocenters already present in your substrate can direct the stereochemical outcome of the spiroketalization in a concept known as "matched" and "mismatched" diastereoselection.[14] If possible, modifying the stereochemistry of the precursor can favor the desired product.
-
Issue 3: Protecting Group-Related Problems
Q4: My protecting groups are being cleaved or are interfering with the spiroketalization reaction. What should I do?
A4: Protecting group strategy is a critical aspect of a successful spiroketal synthesis. Incompatibility can lead to unwanted side reactions or complete failure of the desired transformation.
Troubleshooting Steps:
-
Protecting Group Stability:
-
Acid-Catalyzed Reactions: Acid-labile protecting groups such as silyl ethers (e.g., TBS, TIPS), acetals, and Boc groups are often incompatible with strongly acidic spiroketalization conditions.[15][16]
-
Solution: Switch to more robust protecting groups that are stable to acidic conditions, such as benzyl ethers (Bn), p-methoxybenzyl (PMB) ethers, or acyl groups (e.g., acetate, benzoate).[17]
-
-
Orthogonal Protecting Group Strategy:
-
Plan your synthesis to use "orthogonal" protecting groups that can be removed under different conditions without affecting each other.[16] For example, use a benzyl ether (removed by hydrogenolysis) to protect one hydroxyl group and a silyl ether (removed by fluoride) for another.
-
-
Protecting Groups as Directing Groups:
-
In some cases, a protecting group can be used to influence the reaction's regioselectivity. For example, an acetonide protecting group has been used to regulate a gold-catalyzed spiroketalization, leading to the desired product by extruding acetone.[18]
-
-
Unexpected Reactivity:
-
Be aware that some protecting groups can participate in the reaction in unexpected ways. A thorough review of the literature for the compatibility of your chosen protecting groups with the reaction conditions is essential.
-
Data Summary Tables
Table 1: Comparison of Catalysts in a Chiral Phosphoric Acid-Catalyzed Spiroketalization
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (S)-TRIP (2a) | CH₂Cl₂ | 24 | 95 | >20:1 | 34 |
| 2 | (S)-TRIP (2a) | Toluene | 12 | 95 | >20:1 | 72 |
| 3 | (S)-TRIP (2a) | Hexane | 12 | 95 | >20:1 | 80 |
| 4 | (S)-2b | Hexane | 12 | 95 | >20:1 | 88 |
| 5 | (S)-2c | Hexane | 12 | 95 | >20:1 | 92 |
Data synthesized from Nagorny, et al., J. Am. Chem. Soc. 2012, 134, 19, 8074–8077.[12] Catalysts 2b and 2c are derivatives of TRIP with bulkier substituents.
Table 2: Effect of Lewis Acid and Solvent on Spirocyclization of an exo-Glycal Epoxide
| Entry | Lewis Acid (equiv.) | Solvent | Product Ratio (Inversion:Retention) |
| 1 | Sc(OTf)₃ (1.0) | THF | >95:5 |
| 2 | Sc(OTf)₃ (1.0) | CH₂Cl₂ | <5:95 |
| 3 | Ti(Oi-Pr)₄ (1.0) | THF | 70:30 |
| 4 | BF₃·OEt₂ (1.0) | THF | 80:20 |
| 5 | SnCl₄ (1.0) | THF | 30:70 |
Data synthesized from Sharma, I., et al., Org. Lett. 2014, 16, 2474–2477.[10]
Key Experimental Protocols
Protocol 1: General Procedure for Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization
This protocol is adapted from Moilanen, S. B., et al., J. Am. Chem. Soc. 2006, 128, 1792-1793.[6][11]
-
Preparation: A solution of the glycal epoxide precursor in anhydrous CH₂Cl₂ (0.05 M) is prepared in a flame-dried flask under an argon atmosphere.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Catalyst Addition: Titanium(IV) isopropoxide (2.0 equivalents) is added dropwise via syringe.
-
Reaction: The reaction mixture is stirred at -78 °C for 5 minutes, and then the cooling bath is removed, and the reaction is immediately warmed to 0 °C in an ice bath. The reaction is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until a white precipitate forms. The mixture is filtered through a pad of Celite, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Gold-Catalyzed Spiroketalization
This protocol is adapted from Paioti, P. H. S., et al., Org. Lett. 2014, 16, 22, 5842–5845.[18]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar is added the alkynyl diol substrate (1.0 equivalent).
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., CH₂Cl₂) is added, followed by the gold(I) catalyst (e.g., AuCl, 5 mol %).
-
Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is concentrated directly onto silica gel.
-
Purification: The product is purified by flash column chromatography.
Visual Troubleshooting Guides
Below are diagrams to help visualize key concepts and troubleshooting workflows in spiroketal synthesis.
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Caption: A general experimental workflow for spiroketal synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 6. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mskcc.org [mskcc.org]
- 11. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Groups [organic-chemistry.org]
- 16. media.neliti.com [media.neliti.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereocontrolled Spiroketal Synthesis
Welcome to the technical support center for stereocontrolled spiroketal synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spiroketalization reaction exclusively yields the thermodynamically most stable isomer. How can I access the less stable, "contrathermodynamic" stereoisomer?
A1: This is a classic challenge in spiroketal synthesis, largely due to the stabilizing influence of the anomeric effect.[1][2] Standard acid-catalyzed cyclization of dihydroxy ketones often leads to the most stable isomer under thermodynamic control.[3][4] To obtain the less stable (often non-anomeric) isomer, you need to employ reaction conditions that operate under kinetic control, preventing equilibration to the thermodynamic product.[5][6][7]
Troubleshooting Steps:
-
Lower the reaction temperature: Low temperatures can trap the kinetically favored product by preventing the reverse reaction and subsequent equilibration.[7][8]
-
Choose a non-equilibrating method: Kinetically controlled reactions, such as those involving the cyclization of glycal epoxides, are designed to avoid thermodynamic equilibration.[5][9]
-
Utilize metal chelation: Certain metal ions can chelate to the dihydroxy ketone precursor, pre-organizing it in a conformation that leads to the desired contrathermodynamic product upon cyclization.[10]
-
Employ specific catalysts: Reagents like Ti(Oi-Pr)₄ have been successfully used to mediate kinetic epoxide-opening spirocyclizations with retention of configuration at the anomeric carbon.[11]
Q2: I am observing low diastereoselectivity in my spiroketalization. What factors influence the stereochemical outcome?
A2: Low diastereoselectivity can stem from a variety of factors, including the reaction conditions not favoring one pathway significantly over another, or the inherent stereochemistry of your precursor not being sufficiently directing.
Troubleshooting Steps:
-
Analyze Reaction Control: Determine if your reaction is under kinetic or thermodynamic control.[12][13] For thermodynamically controlled reactions, the product ratio is dictated by the relative stabilities of the diastereomers.[14] For kinetically controlled reactions, it's determined by the difference in activation energies of the competing pathways.[8]
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can have a profound impact on selectivity. For instance, in some systems, polar aprotic solvents may not induce cyclization, whereas protic solvents like methanol can act as a catalyst.[10] Scandium triflate has shown solvent-dependent divergent functions in stereoselective epoxide-opening spiroketalizations.[6]
-
Precursor Conformation: The stereocenters in your acyclic dihydroxy ketone precursor play a crucial role in directing the cyclization. Analyze the precursor's conformation to understand its bias for forming a particular diastereomer.
-
Protecting Groups: The nature and size of protecting groups on your precursor can influence the transition state geometry and, consequently, the diastereoselectivity.
Q3: What is the anomeric effect, and how does it impact my spiroketal synthesis?
A3: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position.[1] In spiroketals, this effect can be particularly pronounced, with conformations that allow for a "double anomeric effect" (where each ring oxygen is axial with respect to the other ring) being significantly stabilized.[2][11]
Impact on Synthesis:
-
Thermodynamic Product: In reactions under thermodynamic control, the anomeric effect will strongly favor the formation of the spiroketal diastereomer that can adopt the most stable conformation, which is often the one with the maximum number of anomeric stabilizations.[2][15]
-
Design of Contrathermodynamic Syntheses: To synthesize the less stable isomer, your strategy must overcome this inherent thermodynamic preference.[10] This is the core principle behind developing kinetically controlled spiroketalization methods.[6]
The diagram below illustrates how the anomeric effect stabilizes certain spiroketal conformations.
Caption: Relative stability of spiroketal conformations due to the anomeric effect.
Q4: Can you provide a general workflow for troubleshooting a problematic spiroketalization reaction?
A4: Certainly. A systematic approach is key to identifying and resolving issues in stereocontrolled spiroketal synthesis.
The following workflow diagram outlines a logical sequence of steps to diagnose and address common problems.
Caption: A workflow for troubleshooting spiroketalization reactions.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different conditions for spiroketalization and their typical outcomes, providing a quick reference for experimental design.
| Method | Typical Control Type | Key Reagents/Conditions | Primary Outcome | Reference(s) |
| Acid-Catalyzed Cyclization | Thermodynamic | CSA, PPTS, H₂SO₄, etc. in organic solvent | Thermodynamically most stable spiroketal isomer | [3][4] |
| Methanol-Induced Spirocyclization | Kinetic | Methanol (MeOH) | "Inversion" spiroketals via kinetic epoxide-opening | [11] |
| Ti(Oi-Pr)₄-Mediated Spirocyclization | Kinetic | Ti(Oi-Pr)₄ on glycal epoxides | "Retention" spiroketals via a chelation-controlled mechanism | [11] |
| Metal Chelation | Thermodynamic Shift | Ca²⁺ ions with dihydroxy ketone precursor | Stabilization and formation of the otherwise less stable (non-anomeric) isomer | [10] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol is a generalized representation and may require optimization for specific substrates.
-
Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction may require gentle heating to reach equilibrium.
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or triethylamine). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.
Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of a Glycal Epoxide (Kinetic Control)
Adapted from Moilanen, S. B.; Potuzak, J. S.; Tan, D. S. J. Am. Chem. Soc. 2006, 128, 1792–1793.[11]
-
Preparation: To a solution of the glycal epoxide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.
-
Extraction: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove titanium salts. Separate the layers of the filtrate and extract the aqueous layer with additional CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the spiroketal with retention of configuration.[11]
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. jackwestin.com [jackwestin.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Recent synthetic approaches toward non-anomeric spiroketals in natural products [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a valuable intermediate in drug development and fragrance applications. The information is tailored for researchers, scientists, and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: A widely adopted and scalable three-step approach is recommended. This synthesis begins with a Grignard reaction between 4-methylcyclohexanone and allyl bromide to create a homoallylic alcohol. This intermediate subsequently undergoes hydroboration-oxidation to form a diol, which is then cyclized under acidic conditions to yield the final spiroketal product.
Q2: What are the critical parameters to control during the Grignard reaction (Step 1)?
A2: The Grignard reaction is highly sensitive to moisture and air. Key parameters to control include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[1][2]
-
Magnesium Activation: The magnesium turnings should be activated, often with a small crystal of iodine, to initiate the reaction.[2]
-
Temperature Control: The reaction is typically initiated at room temperature and may require cooling to manage the exothermic reaction, especially during the addition of the alkyl halide. For the subsequent reaction with the ketone, low temperatures (e.g., -30°C to 0°C) are often employed to minimize side reactions.[1]
-
Slow Addition: The allyl bromide should be added slowly to the magnesium suspension to maintain a controlled reaction rate and prevent excessive Wurtz coupling.[3]
Q3: What are the expected challenges during the hydroboration-oxidation step (Step 2)?
A3: The hydroboration-oxidation step is generally robust, but challenges can include:
-
Regioselectivity: The hydroboration step is an anti-Markovnikov addition, meaning the hydroxyl group will be added to the less substituted carbon of the double bond.[4][5] Using sterically hindered boranes like 9-BBN can enhance this selectivity.[5]
-
Stereoselectivity: The reaction proceeds via a syn-addition of the hydroborane, which influences the stereochemistry of the resulting alcohol.[4]
-
Complete Oxidation: Ensuring the complete oxidation of the trialkylborane intermediate with hydrogen peroxide and a base (like sodium hydroxide) is crucial for achieving high yields.
Q4: What are the common side products in the final acid-catalyzed spiroketalization step (Step 3)?
A4: The acid-catalyzed cyclization of the diol can lead to several side products:
-
Formation of Isomeric Spiroketals: Depending on the reaction conditions (thermodynamic vs. kinetic control), different diastereomers of the spiroketal may be formed.[6] Prolonged reaction times or stronger acids tend to favor the thermodynamically more stable product.
-
Elimination Reactions: Under harsh acidic conditions, elimination of water from the diol can lead to the formation of unsaturated ethers or dienes.
-
Incomplete Cyclization: If the reaction is not driven to completion, unreacted diol will remain.
Q5: How can the final product, this compound, be purified on a large scale?
A5: Purification of the final product typically involves:
-
Extraction: After neutralization of the reaction mixture, the product is extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired spiroketal from byproducts and any diastereomers that may have formed.
-
Distillation: For larger scales, fractional distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.
Troubleshooting Guides
Problem 1: Low Yield in Grignard Reaction (Step 1)
| Symptom | Possible Cause | Troubleshooting Action |
| Grignard reagent fails to form (no cloudiness or heat evolution). | Inactive magnesium surface due to oxidation. | Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication. Ensure all reactants and solvents are strictly anhydrous. |
| Low yield of the desired tertiary alcohol. | Enolization of the 4-methylcyclohexanone by the Grignard reagent, which acts as a base. | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C) to favor nucleophilic addition over enolization. |
| Significant amount of Wurtz coupling byproduct (hexa-1,5-diene). | High local concentration of allyl bromide during addition. | Add the allyl bromide solution dropwise and with vigorous stirring to maintain a low concentration. |
| Starting ketone is recovered after workup. | Grignard reagent was not formed successfully or was quenched by moisture or acidic protons. | Re-verify the quality of the magnesium and the dryness of the apparatus and solvents. Titrate the Grignard reagent before use to determine its exact concentration. |
Problem 2: Incomplete or Non-selective Hydroboration-Oxidation (Step 2)
| Symptom | Possible Cause | Troubleshooting Action |
| Starting homoallylic alcohol is recovered. | Inactive borane reagent. | Use a fresh, properly stored solution of the borane reagent (e.g., BH3•THF). |
| Mixture of primary and secondary alcohols is obtained. | Poor regioselectivity in the hydroboration step. | Use a sterically bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) to improve selectivity for the anti-Markovnikov product.[5] |
| Low yield of the diol after oxidation. | Incomplete oxidation of the organoborane intermediate. | Ensure sufficient equivalents of hydrogen peroxide and base are used. Allow adequate reaction time for the oxidation to go to completion. The oxidation is exothermic and may require cooling. |
Problem 3: Low Yield or Impure Product in Spiroketalization (Step 3)
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete cyclization, starting diol remains. | Insufficient acid catalyst or reaction time. | Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or prolong the reaction time. Use of a Dean-Stark trap to remove water can drive the equilibrium towards the product. |
| Formation of a mixture of diastereomers. | The reaction conditions allow for equilibration to a thermodynamic mixture. | For kinetic control and potentially different diastereoselectivity, use milder acid catalysts and lower temperatures. Note that the desired product may not be the most thermodynamically stable isomer.[7] |
| Presence of elimination byproducts. | Use of strong acids or high temperatures. | Employ milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) and moderate temperatures. |
| Difficulty in separating the product from byproducts. | Similar polarities of the product and impurities. | Optimize the mobile phase for column chromatography. If separation is still challenging, consider derivatization of the impurity to alter its polarity before chromatography. |
Experimental Protocols
A representative multi-step synthesis for this compound is outlined below.
Step 1: Synthesis of 1-allyl-4-methylcyclohexan-1-ol
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux.
-
Reaction with Ketone: After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C. A solution of 4-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Quenching and Workup: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude homoallylic alcohol.
| Parameter | Value |
| Reactants | 4-methylcyclohexanone, Allyl bromide, Magnesium |
| Solvent | Anhydrous Diethyl Ether |
| Typical Yield | 75-85% |
| Reaction Time | 2-4 hours |
Step 2: Synthesis of 3-(1-hydroxy-4-methylcyclohexyl)propane-1,2-diol
-
Hydroboration: The crude 1-allyl-4-methylcyclohexan-1-ol from Step 1 is dissolved in anhydrous THF in a flask under an inert atmosphere. The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (BH3•THF, 1.1 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Workup: The mixture is stirred at room temperature overnight. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude diol.
| Parameter | Value |
| Reactants | 1-allyl-4-methylcyclohexan-1-ol, BH3•THF, NaOH, H2O2 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 80-90% |
| Reaction Time | 12-16 hours |
Step 3: Synthesis of this compound
-
Cyclization: The crude diol from Step 2 is dissolved in a suitable solvent such as toluene or dichloromethane. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the spiroketal product.
-
Workup and Purification: Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by column chromatography on silica gel or by vacuum distillation.
| Parameter | Value |
| Reactant | 3-(1-hydroxy-4-methylcyclohexyl)propane-1,2-diol |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene |
| Typical Yield | 70-80% |
| Reaction Time | 4-8 hours |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Grignard reaction step.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. Brown Hydroboration [organic-chemistry.org]
- 6. mskcc.org [mskcc.org]
- 7. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in 4-Methyl-1-oxaspiro[5.5]undec-3-ene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the intramolecular hetero-Diels-Alder (IMHDA) reaction of a suitable acyclic precursor, such as an unsaturated hydroxy ketone. This reaction is often catalyzed by a Lewis acid to enhance its rate and stereoselectivity.
Q2: What are the potential byproducts in the synthesis of this compound via the intramolecular hetero-Diels-Alder reaction?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting unsaturated hydroxy ketone.
-
Decomposition Products: The acidic conditions, particularly with strong Lewis acids, can cause decomposition of the starting material or the product.
-
Isomeric Spiroketals: Depending on the stereochemistry of the starting material and the reaction conditions, diastereomeric spiroketals may be formed.
-
Hydrated or Solvated Adducts: If the reaction is not carried out under strictly anhydrous conditions, water or solvent molecules can react with carbocation intermediates to form undesired adducts.
Q3: Which analytical techniques are best suited for identifying and quantifying byproducts in this reaction?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of less volatile byproducts and for monitoring the progress of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. - Increase the reaction temperature. - Increase the amount of Lewis acid catalyst. |
| Decomposition of Starting Material or Product | - Use a milder Lewis acid (e.g., switch from TiCl₄ to ZnCl₂). - Lower the reaction temperature. - Reduce the reaction time. |
| Suboptimal Catalyst | - Screen a variety of Lewis acids to find the most effective one for your specific substrate. |
| Presence of Water | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Multiple Products in the Reaction Mixture (Poor Selectivity)
| Potential Cause | Suggested Solution |
| Formation of Diastereomers | - Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable isomer. - Choose a Lewis acid that offers better stereocontrol. |
| Side Reactions | - Adjust the reaction conditions (temperature, catalyst, solvent) to disfavor the side reactions. - Consider using a protecting group strategy for sensitive functional groups in the starting material. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Byproducts with Similar Polarity to the Product | - Optimize the mobile phase for flash column chromatography to achieve better separation. - Consider using a different stationary phase for chromatography. - Recrystallization may be an effective purification method if the product is a solid. |
| Thermal Instability of the Product | - Use a lower boiling point solvent for extraction and rotary evaporation. - Purify the product at a lower temperature if possible. |
Data Presentation
Table 1: Predicted GC-MS Data for this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key MS Fragments (m/z) |
| This compound | C₁₁H₁₈O | 166.26 | 166 (M+), 151, 123, 95, 81, 67 |
| Unreacted Starting Material (e.g., 8-hydroxy-6-methylnon-6-en-2-one) | C₁₀H₁₈O₂ | 170.25 | 170 (M+), 155, 127, 109, 85, 43 |
| Dehydration Byproduct (e.g., 6-methylnona-3,5-dien-2-one) | C₁₀H₁₆O | 152.23 | 152 (M+), 137, 109, 95, 67 |
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH-O | 5.8 - 6.0 | d | ~6.0 |
| =CH-C | 4.5 - 4.7 | d | ~6.0 |
| CH-CH₃ | 2.0 - 2.2 | m | |
| CH₂ (cyclohexane ring) | 1.3 - 1.8 | m | |
| CH₃ | 1.0 - 1.2 | d | ~7.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Spiro center) | 95 - 100 |
| =CH-O | 125 - 130 |
| =CH-C | 100 - 105 |
| CH-CH₃ | 30 - 35 |
| CH₂ (cyclohexane ring) | 20 - 40 |
| CH₃ | 20 - 25 |
Experimental Protocols
Representative Protocol for the Intramolecular Hetero-Diels-Alder Synthesis of this compound
-
Preparation of the Starting Material: The unsaturated hydroxy ketone precursor is synthesized according to established literature procedures. Ensure the starting material is pure and dry before proceeding.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the unsaturated hydroxy ketone (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or ZnCl₂) (0.1 - 1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Technical Support Center: Catalyst Deactivation in 4-Methyl-1-oxaspiro[5.5]undec-3-ene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene and related spiroketal structures, particularly via Prins-type cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound and related spiroketals?
A1: The synthesis of spiroketals like this compound is often achieved through Prins-type cyclization reactions. Common catalysts for this transformation include solid acids, such as zeolites (e.g., H-BEA, H-MFI), Lewis acids (e.g., iron halides, tin tetrachloride), and Brønsted acids (e.g., p-toluenesulfonic acid). The choice of catalyst can significantly impact reaction yield, selectivity, and susceptibility to deactivation.
Q2: What are the typical signs of catalyst deactivation in my reaction?
A2: The primary indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate, requiring longer reaction times.
-
A significant drop in the yield of the desired this compound product.
-
A change in product selectivity, with an increase in byproducts.
-
Visible changes to the catalyst, such as a change in color (e.g., darkening due to coke formation).
Q3: What are the main causes of catalyst deactivation in this synthesis?
A3: The deactivation of catalysts in Prins-type cyclizations is primarily attributed to two mechanisms:
-
Fouling (Coking): This is the most common cause, where non-volatile, carbonaceous deposits (coke) accumulate on the active sites and within the pores of the catalyst. This physically blocks reactants from accessing the catalytic sites.
-
Poisoning: This occurs when impurities in the feedstock or reaction intermediates strongly adsorb to the active sites, rendering them inactive. Common poisons for acid catalysts can include nitrogen- and sulfur-containing compounds.
Q4: Can I regenerate my deactivated catalyst?
A4: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method for solid acid catalysts like zeolites is calcination , which involves a controlled heating process in the presence of air or oxygen to burn off the carbonaceous deposits. For some types of deactivation, washing the catalyst with appropriate solvents may also be effective.
Q5: How can I minimize catalyst deactivation?
A5: To minimize catalyst deactivation, consider the following strategies:
-
Feedstock Purity: Ensure that all reactants and solvents are of high purity and free from potential catalyst poisons.
-
Reaction Conditions: Optimize reaction temperature and pressure. Excessively high temperatures can accelerate coke formation.
-
Catalyst Selection: Choose a catalyst with a pore structure and acidity that is less prone to coking for your specific application.
-
Periodic Regeneration: Implement a regeneration cycle for the catalyst before its activity drops to a critical level.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Product Yield | 1. Catalyst Deactivation (Coking): Active sites are blocked by carbonaceous deposits. | 1a. Regenerate the catalyst via calcination (see Experimental Protocols). 1b. If regeneration is not feasible, replace the catalyst. |
| 2. Catalyst Poisoning: Impurities in the feedstock are deactivating the catalyst. | 2a. Analyze reactants and solvents for potential poisons. 2b. Purify the feedstock before the reaction. | |
| 3. Suboptimal Reaction Conditions: Temperature or pressure may be promoting side reactions or deactivation. | 3a. Re-optimize the reaction temperature and time. Lowering the temperature may reduce the rate of coking. | |
| Increased Byproduct Formation | 1. Change in Catalyst Selectivity: Deactivation may be affecting the selectivity of the catalyst. | 1a. Regenerate or replace the catalyst. 1b. Characterize the byproducts to understand the competing reaction pathways. |
| 2. Thermal Degradation of Products: The desired product may be degrading under the reaction conditions. | 2a. Attempt the reaction at a lower temperature for a longer duration. | |
| Slow or Stalled Reaction | 1. Severe Catalyst Deactivation: The majority of active sites are blocked. | 1a. Regenerate or replace the catalyst. |
| 2. Insufficient Catalyst Loading: The amount of active catalyst is too low. | 2a. Increase the catalyst loading, keeping in mind the cost-effectiveness. | |
| Visible Change in Catalyst Color (e.g., from white to brown/black) | 1. Coke Formation: The dark color is indicative of carbon deposition on the catalyst surface. | 1a. This confirms coking as a likely deactivation mechanism. Proceed with catalyst regeneration. |
Data Presentation
Table 1: Representative Catalyst Performance Over Multiple Cycles
This table provides a generalized example of how the yield of this compound might decrease over successive reaction cycles using a solid acid catalyst like H-BEA, and the effect of regeneration.
| Cycle Number | Catalyst State | Yield of Product (%) | Notes |
| 1 | Fresh | 92 | High initial activity. |
| 2 | Used | 85 | Noticeable decrease in yield. |
| 3 | Used | 76 | Continued deactivation. |
| 4 | Used | 65 | Significant loss of activity. |
| 5 | Regenerated | 89 | Activity is largely restored after calcination. |
| 6 | Used (after regen) | 82 | Deactivation trend re-emerges. |
Experimental Protocols
Protocol 1: Representative Prins Cyclization for Spiroketal Synthesis using H-BEA Zeolite
This protocol is a representative procedure for the synthesis of a spiroketal via a Prins-type cyclization, which can be adapted for the synthesis of this compound.
Materials:
-
Homoallylic alcohol derivative (1.0 eq)
-
Aldehyde or ketone derivative (1.2 eq)
-
H-BEA zeolite catalyst (10 wt% of the homoallylic alcohol)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Activate the H-BEA zeolite catalyst by heating at 500 °C for 4 hours under a flow of dry air. Cool to room temperature in a desiccator.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the activated H-BEA catalyst.
-
Add the anhydrous solvent, followed by the homoallylic alcohol and the aldehyde/ketone.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a suitable solvent and set aside for regeneration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiroketal.
Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination
This protocol describes a standard procedure for regenerating a zeolite catalyst that has been deactivated by coke formation.
Equipment:
-
Tube furnace with temperature controller
-
Quartz tube
-
Air or a mixture of O₂/N₂ gas supply
Procedure:
-
Place the deactivated (coked) zeolite catalyst in the quartz tube of the furnace.
-
Start a flow of dry air or a lean oxygen/nitrogen mixture through the tube at a low flow rate.
-
Slowly ramp the temperature of the furnace to an intermediate temperature (e.g., 300 °C) and hold for 1-2 hours. This helps to slowly remove more volatile adsorbed species.
-
Continue to ramp the temperature to the final calcination temperature, typically between 500-550 °C, at a rate of 5-10 °C/min.
-
Hold the temperature at 500-550 °C for 4-6 hours to ensure complete combustion of the coke deposits.
-
After the calcination period, turn off the heater and allow the catalyst to cool to room temperature under the flow of dry air.
-
Once cooled, the regenerated catalyst can be stored in a desiccator until further use.
Mandatory Visualization
Caption: Catalyst deactivation pathways in spiroketal synthesis.
Caption: Troubleshooting workflow for catalyst deactivation.
Validation & Comparative
A Comparative Guide to Spiroketal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spiroketal moiety is a key structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its rigid conformational nature often plays a crucial role in molecular recognition and biological activity. Consequently, the efficient and stereocontrolled synthesis of spiroketals is a significant focus in organic chemistry. This guide provides an objective comparison of three prominent methods for spiroketal synthesis: acid-catalyzed, transition-metal-catalyzed, and organocatalytic approaches, supported by experimental data and detailed protocols.
At a Glance: Comparison of Spiroketal Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Substrate | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | Brønsted or Lewis Acids (e.g., PTSA, CSA, HBF4) | Dihydroxyketones | Simple, readily available catalysts, thermodynamically controlled. | Harsh conditions, not suitable for acid-sensitive substrates, often lacks stereocontrol for complex molecules. |
| Transition-Metal-Catalyzed | Gold (e.g., AuCl3) or Palladium (e.g., PdCl2(MeCN)2) complexes | Alkynyl diols, Diols | Mild reaction conditions, high yields, good stereoselectivity.[1][2] | Cost of precious metal catalysts, potential for metal contamination in the final product. |
| Organocatalytic | Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids) | Enol ethers, Hydroxy-dihydropyrans | Enantioselective, metal-free, mild conditions.[3][4][5][6] | Catalyst loading can be high, substrate scope may be limited. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthesis method, complete with representative experimental protocols and the corresponding outcomes.
Acid-Catalyzed Spiroketalization
This classical approach relies on the acid-catalyzed cyclization of a dihydroxyketone precursor. The reaction typically proceeds under thermodynamic control, favoring the most stable spiroketal isomer.
Experimental Protocol: Synthesis of 1,7-Dioxaspiro[5.5]undecane [7]
A solution of the dihydroxyketone precursor in a suitable solvent (e.g., benzene, toluene) is treated with a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (PTSA). The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the spiroketal product.
-
Substrate: 11-hydroxy-2-undecanone
-
Catalyst: p-Toluenesulfonic acid (catalytic amount)
-
Solvent: Benzene
-
Temperature: Reflux
-
Reaction Time: Not specified, monitored by water collection.
-
Yield: 80%[7]
-
Diastereoselectivity: Not applicable (achiral product).
Transition-Metal-Catalyzed Spiroketalization
Transition metal catalysis offers a milder and often more selective alternative to acid-catalyzed methods. Gold and palladium catalysts are particularly effective in promoting the cyclization of alkynyl diols and diols to form spiroketals.[1][2][8][9]
Experimental Protocol: Gold(III) Chloride-Catalyzed Synthesis of a Benzannulated Spiroketal
To a solution of the alkynyl diol in a suitable solvent, a catalytic amount of gold(III) chloride is added. The reaction is typically stirred at room temperature until completion.
-
Substrate: Symmetrical alkynyl diol
-
Catalyst: AuCl3 (5 mol%)
-
Solvent: Dichloromethane (CH2Cl2)
-
Temperature: Room temperature
-
Reaction Time: 1 hour
-
Yield: >90%
-
Diastereoselectivity: Not specified.
Experimental Protocol: Palladium(II)-Catalyzed Spiroketalization of a Ketoallylic Diol [2]
A solution of the ketoallylic diol in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. A catalytic amount of bis(acetonitrile)palladium(II) chloride is then added, and the reaction is stirred at this temperature.
-
Substrate: Ketoallylic diol
-
Catalyst: [PdCl2(MeCN)2] (catalytic amount)[2]
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0 °C[2]
-
Reaction Time: Brief (not further specified)[2]
-
Yield: High[2]
-
Diastereoselectivity: High, transmitted from the stereochemistry of the nucleophile.[2]
Organocatalytic Asymmetric Spiroketalization
The development of organocatalysis has provided a powerful tool for the enantioselective synthesis of spiroketals. Chiral Brønsted acids, such as chiral phosphoric acids, can effectively catalyze the asymmetric cyclization of substrates like hydroxy-substituted enol ethers.[3][4][5][6][10]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Spiroketalization [3]
To a solution of the hydroxy-dihydropyran substrate in a suitable solvent at a specific temperature, a catalytic amount of a chiral phosphoric acid is added. The reaction is monitored until completion.
-
Substrate: Hydroxy-dihydropyran derivative
-
Catalyst: Chiral Phosphoric Acid (e.g., TRIP)
-
Solvent: Not specified.
-
Temperature: Not specified.
-
Reaction Time: Not specified.
-
Yield: Not specified.
-
Enantioselectivity: Up to 63% ee[3]
Logical Relationships in Spiroketal Synthesis
The choice of synthetic method is dictated by the substrate, the desired stereochemical outcome, and the presence of other functional groups. The following diagram illustrates the logical flow for selecting an appropriate method.
Caption: Decision tree for selecting a spiroketal synthesis method.
Experimental Workflows
The general experimental workflows for the three discussed methods are outlined below.
Caption: General experimental workflows for spiroketal synthesis.
References
- 1. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)-catalyzed spiroketalization of ketoallylic diols [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations - American Chemical Society - Figshare [acs.figshare.com]
- 6. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of 4-Methyl-1-oxaspiro[5.5]undec-3-ene and Structurally Related Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Published: November 2, 2025
This guide provides a comparative analysis of the bioactivity of 4-Methyl-1-oxaspiro[5.5]undec-3-ene and other structurally related spirocyclic compounds. Due to the limited publicly available bioactivity data for this compound beyond its application as a fragrance ingredient, this document focuses on comparing its core oxaspiro[5.5]undecane scaffold to other well-researched bioactive spirocyclic frameworks. The data presented herein is intended to highlight the potential therapeutic applications of spirocyclic compounds and provide a foundation for further research and development.
Spirocyclic systems, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can allow for precise interactions with biological targets. This guide will explore the cytotoxic, antimicrobial, and anti-inflammatory properties of various spiro compounds, supported by experimental data from peer-reviewed literature.
Table 1: Comparative Analysis of Anticancer Activity of Bioactive Spiro Compounds
While no specific anticancer activity has been reported for this compound, numerous other spirocyclic compounds, particularly spirooxindoles, have demonstrated potent cytotoxic effects against a range of cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor pathway and subsequent apoptosis.
| Compound Class | Specific Compound/Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Oxaspiro[5.5]undecane | This compound | - | Data not available | - |
| Spirooxindole | Derivative with 6-Cl and 4-CF3 substituents | MCF-7 (Breast Cancer) | 0.12 | p53-MDM2 Inhibition (Ki = 0.24 µM), Ferroptosis Induction |
| Spirooxindole | BI-0252 | SJSA-1 (Osteosarcoma) | 0.161 | p53-MDM2 Inhibition (IC50 = 4 nM) |
| Spirooxindole | Fused with pyrrolo[1,2-a]indolyl (R = 2-thienyl) | MDA-MB-231 (Breast Cancer) | 3.797 | Not specified |
| Spirooxindole | Engrafted Furan Moiety (Compound 6d) | MCF-7 (Breast Cancer) | 4.3 | Not specified |
| Spirooxindole | Engrafted Furan Moiety (Compound 6f) | HepG2 (Liver Cancer) | 3.5 | Not specified |
| Spirooxindole | Thiazole-containing (Compound 6e) | MDA-MB-231 (Breast Cancer) | 6.40 | EGFR Inhibition (IC50 = 120 nM) |
| Spiro-isoindolinone | Isoxazolidine derivative (Compound 6e) | SH-SY5Y (Neuroblastoma) | 9-22 | p53-MDM2 Inhibition |
Table 2: Comparative Analysis of Antimicrobial Activity of Bioactive Spiro Compounds
The spirocyclic scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound Class | Specific Compound/Derivative | Target Microorganism | MIC (µg/mL) |
| Oxaspiro[5.5]undecane | This compound | - | Data not available |
| Spirooxindole | 3'-[(4-fluorophenyl)carbonyl]-4'-phenyl derivative (3a) | Staphylococcus aureus | 20 |
| Spirooxindole | 3'-[(4-fluorophenyl)carbonyl]-5'-(2-methylpropyl)-4'-(phenyl) derivative (3f) | Escherichia coli | 20 |
| Spiro-4H-pyran | Indole and cytosine-containing derivative (5d) | Staphylococcus aureus (clinical isolate) | 32 |
| Spiro-4H-pyran | Indole and cytosine-containing derivative (5d) | Streptococcus pyogenes (clinical isolate) | 64 |
Table 3: Comparative Analysis of Anti-inflammatory Activity of Bioactive Spiro Compounds
Several spiro compounds have demonstrated anti-inflammatory properties, often through the modulation of key inflammatory pathways.
| Compound Class | Specific Compound/Derivative | Assay/Model | Effect |
| Oxaspiro[5.5]undecane | This compound | - | Data not available |
| Spiroketal | Isolated from Plagius flosculosus | Inhibition of NF-κB activation | Potent inhibition |
| Spirosteroid | (25R)-5α-spirostan-3,6-one (S15) | LPS/IFNγ-stimulated microglia | Inhibition of NO and IL-1β release |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compound and control vehicle
-
Culture medium
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing for the formation of formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Materials:
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells and centrifuge at 1200 rpm for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells for at least 30 minutes at 4°C.
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.
-
Add 400 µL of PI staining solution.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
Logical Flow for Cell Cycle Analysis
Caption: Logical steps for cell cycle analysis using flow cytometry.
p53-MDM2 Interaction Assay (ELISA-based)
This protocol describes a competitive ELISA to screen for inhibitors of the p53-MDM2 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (or a peptide corresponding to the p53 N-terminal transactivation domain)
-
High-binding 96-well ELISA plate
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Test compounds
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of MDM2 protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
In separate tubes, pre-incubate a constant concentration of p53 protein with various concentrations of the test compound for 1 hour at room temperature.
-
Add 100 µL of the p53-compound mixtures to the MDM2-coated wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the anti-p53 primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm. A decrease in signal indicates inhibition of the p53-MDM2 interaction.
Signaling Pathway Diagrams
p53-MDM2 Interaction and Apoptosis Pathway
Many spirooxindoles exert their anticancer effect by inhibiting the interaction between p53 and its negative regulator, MDM2. This inhibition stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of target genes, leading to cell cycle arrest and apoptosis. The intrinsic apoptotic pathway is then initiated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Efficacy of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: A Comparative Analysis Based on Available Scientific Literature
Currently, there is a significant gap in the publicly available scientific literature regarding the therapeutic efficacy of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Extensive searches of scholarly articles, patent databases, and clinical trial registries have not yielded any studies detailing its pharmacological effects or biological activity in a therapeutic context. The primary documented application of this compound is as a fragrance ingredient, with safety and toxicological data available from institutions such as the Research Institute for Fragrance Materials (RIFM).
Due to the absence of efficacy data for this compound, a direct comparison with its structural analogs for any specific therapeutic indication is not feasible at this time. A meaningful comparative analysis requires a known biological target or a quantifiable pharmacological effect, which is not documented for the compound .
While the broader class of spiroketals, to which this compound belongs, has been investigated for various medicinal applications, the structural variations within this class are vast, leading to diverse biological activities. Generalizing the efficacy of one spiroketal compound based on the activities of structurally different analogs would be scientifically unsound.
This guide, therefore, cannot provide the requested comparison of efficacy, experimental protocols, and signaling pathways. The following sections will instead summarize the current state of knowledge on this compound and provide a general overview of the therapeutic potential of other spiroketal-containing compounds to offer a broader context for researchers.
This compound: Current Knowledge
The available information on this compound is primarily centered on its use in the fragrance industry. Toxicological assessments have been conducted to ensure its safety for use in consumer products. However, these studies do not provide insights into its potential therapeutic effects.
Data Presentation:
Due to the lack of efficacy studies, no quantitative data on the biological activity of this compound can be presented.
Experimental Protocols:
Detailed experimental methodologies for efficacy studies of this compound are not available in the scientific literature.
Signaling Pathways and Experimental Workflows:
As no biological targets or mechanisms of action have been identified for this compound, diagrams of signaling pathways or experimental workflows cannot be generated.
Therapeutic Potential of Structurally Related Spiroketal Compounds
To provide a broader perspective for researchers interested in the spiroketal scaffold, this section briefly outlines the documented biological activities of other, structurally distinct spiroketal-containing molecules. It is crucial to reiterate that these activities cannot be extrapolated to this compound.
Antiproliferative Activity of Hippuristanol
Hippuristanol is a natural product containing a spiroketal moiety that has demonstrated antiproliferative activity. Its mechanism of action involves the inhibition of eukaryotic translation initiation.
General Experimental Workflow for Assessing Antiproliferative Activity:
Caption: A generalized workflow for evaluating the antiproliferative activity of a compound.
Antimalarial Activity of Spirocyclic Chromanes
Certain synthetic spirocyclic chromanes have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship (SAR) studies have been conducted to optimize their antimalarial potency.
Illustrative Signaling Pathway Inhibition (Hypothetical for a Generic Antimalarial):
Caption: A simplified diagram showing the inhibition of a key parasite pathway by a drug candidate.
Conclusion for Researchers and Drug Development Professionals
While this compound itself lacks reported therapeutic efficacy data, the broader class of spiroketals remains a promising area for drug discovery. The examples of hippuristanol and antimalarial spirocyclic chromanes highlight the potential of the spiroketal scaffold in developing novel therapeutics.
Future research efforts could involve the synthesis and biological evaluation of this compound and its close analogs against a diverse range of biological targets. High-throughput screening campaigns could be employed to identify any potential pharmacological activities. Should any such activity be discovered, further studies to elucidate the mechanism of action, conduct SAR studies, and perform preclinical evaluations would be warranted.
Until such data becomes available, a comprehensive and objective comparison of the efficacy of this compound with other compounds remains an area for future investigation. Researchers are encouraged to consult primary literature for the specific experimental details and efficacy data of the other spiroketal compounds mentioned in this overview.
Benchmarking Protocols for the Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic protocols for the formation of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spiroketal of interest in medicinal chemistry and fragrance applications. The protocols are based on established methodologies for spiroketal synthesis and are presented with estimated reaction parameters for benchmarking purposes.
Comparative Data of Synthetic Protocols
| Parameter | Protocol A: Acid-Catalyzed Domino Reaction | Protocol B: Hetero-Diels-Alder Reaction |
| Reaction Type | Domino reaction involving oxo-ene reaction and Prins-type cyclization | [4+2] Cycloaddition |
| Key Reagents | Cyclohexanone, 3-Buten-1-ol | 1-Vinylcyclohexene, Crotonaldehyde |
| Catalyst | Brønsted or Lewis Acid (e.g., p-TsOH, Sc(OTf)₃) | Lewis Acid (e.g., BF₃·OEt₂) or High Temperature |
| Solvent | Dichloromethane or Toluene | Dichloromethane or neat |
| Temperature | 0 °C to reflux | -78 °C to 180 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Estimated Yield | 60 - 80% | 50 - 75% |
| Stereocontrol | Generally favors the thermodynamically most stable diastereomer. | Can provide kinetic control of stereochemistry, often influenced by the catalyst and dienophile geometry. |
| Key Advantages | Atom economical, potentially one-pot. | Convergent synthesis, potential for high stereoselectivity with chiral catalysts. |
| Potential Drawbacks | May require careful control of conditions to avoid side reactions. | Preparation of the diene may be required; can be sensitive to steric hindrance. |
Experimental Protocols
Protocol A: Acid-Catalyzed Domino Reaction of Cyclohexanone and 3-Buten-1-ol
This protocol outlines a plausible one-pot synthesis of this compound via an acid-catalyzed domino reaction. The sequence is proposed to proceed through an initial oxo-ene reaction followed by a Prins-type cyclization.
Methodology:
-
To a stirred solution of cyclohexanone (1.0 equiv.) and 3-buten-1-ol (1.2 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of p-toluenesulfonic acid (0.1 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is incomplete, gently heat the mixture to reflux (approx. 40 °C) and continue stirring for an additional 4-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.
Protocol B: Hetero-Diels-Alder Reaction
This protocol describes a potential synthesis of this compound using a hetero-Diels-Alder reaction between a diene and an aldehyde, which acts as the dienophile. This method offers a convergent approach to the target spiroketal.
Methodology:
-
Prepare 1-vinylcyclohexene (the diene) from cyclohexanone via a Wittig or Shapiro reaction (literature procedures).
-
To a solution of 1-vinylcyclohexene (1.0 equiv.) in anhydrous dichloromethane (0.5 M) at -78 °C under an inert atmosphere, add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv.).
-
After stirring for 15 minutes, add crotonaldehyde (1.2 equiv.) dropwise to the reaction mixture.
-
Maintain the temperature at -78 °C and stir for 24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Workflow for Protocol A: Acid-Catalyzed Domino Reaction.
Caption: Workflow for Protocol B: Hetero-Diels-Alder Reaction.
Caption: Proposed Reaction Pathways for Protocol A and Protocol B.
A Comparative Guide to the Structural Confirmation of 4-Methyl-1-oxaspiro[5.5]undec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Due to the limited availability of direct experimental data for this specific compound, this document presents a comparative analysis based on predicted spectral data and experimental data from structurally analogous compounds. This approach allows for a robust estimation of the expected analytical outcomes and serves as a valuable resource for researchers working with similar spiroketal structures.
Predicted and Comparative Spectral Data
The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic techniques. Below is a summary of the predicted data for the target molecule, alongside experimental data from analogous compounds to provide a contextual comparison.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Proton Environment (in this compound) | Predicted Chemical Shift (δ, ppm) | Analogous Compound | Experimental Chemical Shift (δ, ppm) | Reference |
| Olefinic H (at C3) | 4.5 - 5.0 | Cyclohexene (Olefinic H) | 5.66 | [1] |
| Olefinic H (at C2) | 5.8 - 6.2 | Cyclohexene (Olefinic H) | 5.66 | [1] |
| Allylic CH (at C4) | 2.0 - 2.5 | 4-Methylcyclohexene (Allylic H) | ~2.0 | [2] |
| Methyl H (at C4) | 0.9 - 1.1 | 4-Methylcyclohexene (Methyl H) | ~0.95 | [2] |
| Spirocyclic CH₂ (adjacent to O) | 3.5 - 4.0 | 1,7-Dioxaspiro[5.5]undecane | 3.4-3.6 | |
| Cyclohexane Ring CH₂ | 1.2 - 1.8 | 1-Oxaspiro[5.5]undecane | 1.3 - 1.7 |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Carbon Environment (in this compound) | Predicted Chemical Shift (δ, ppm) | Analogous Compound | Experimental Chemical Shift (δ, ppm) | Reference |
| Spiroketal C (C5) | 95 - 105 | 1-Oxaspiro[5.5]undecane (Spiro C) | 96.9 | [3][4] |
| Olefinic C (C2) | 125 - 135 | Cyclohexene (Olefinic C) | 127.3 | |
| Olefinic C (C3) | 120 - 130 | 4-Methylcyclohexene (Olefinic C) | 126.9, 127.1 | [5] |
| Allylic C (C4) | 30 - 40 | 4-Methylcyclohexene (Allylic C) | 30.6 | [5] |
| Methyl C (at C4) | 20 - 25 | 4-Methylcyclohexene (Methyl C) | 21.6 | [5] |
| Spirocyclic C (adjacent to O) | 60 - 70 | 1-Oxaspiro[5.5]undecane | 61.9 | [3][4] |
| Cyclohexane Ring C | 20 - 40 | 1-Oxaspiro[5.5]undecane | 22.8, 26.1, 36.5 | [3][4] |
Table 3: Predicted IR Absorption Data for this compound and Experimental Data for Analogous Compounds
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Analogous Compound | Experimental Wavenumber (cm⁻¹) | Reference |
| C=C Stretch (alkene) | 1650 - 1680 | 4-Methylcyclohexene | ~1650 | [6] |
| =C-H Stretch (alkene) | 3000 - 3100 | 4-Methylcyclohexene | ~3020 | [6] |
| C-O-C Stretch (spiroketal) | 1050 - 1150 | 1-Oxaspiro[5.5]undecane | Not specified, but expected in this region. | |
| C-H Stretch (alkane) | 2850 - 2960 | 4-Methylcyclohexene | 2830-2960 | [6] |
Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Analogous Compounds
| Ion | Predicted m/z | Analogous Compound | Observed m/z | Reference |
| Molecular Ion [M]⁺ | 166 | 4-Methylcyclohexene [M]⁺ | 96 | [2][7] |
| Fragment from retro-Diels-Alder | Varies | Cyclohexene | 82 (M⁺), 67, 54 | [8] |
| Loss of methyl group [M-15]⁺ | 151 | 4-Methylcyclohexene [M-15]⁺ | 81 | [2][7] |
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in the structural confirmation of spiroketals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). These are crucial for unambiguous assignment of all signals.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Correlate the 1D and 2D NMR data to build the final molecular structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Film for Liquids):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups (e.g., C=C, C-O, C-H).
-
Compare the observed frequencies with known correlation charts to confirm the presence or absence of specific functional groups.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as needed for the specific instrument.
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments and deduce the structure of the molecule. Retro-Diels-Alder fragmentation is a common pathway for cyclic alkenes.
-
Visualizations
The following diagrams illustrate the workflow and decision-making process involved in the structural confirmation of a novel spiroketal.
Caption: Workflow for the synthesis, purification, and structural confirmation of a novel spiroketal.
Caption: Decision tree for selecting the appropriate spectroscopic technique based on the structural question.
References
- 1. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methylcyclohexene | C7H12 | CID 11572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR spectrum [chemicalbook.com]
- 6. brainly.com [brainly.com]
- 7. Cyclohexene, 4-methyl- [webbook.nist.gov]
- 8. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Spiroketal Synthesis: Thermodynamic vs. Kinetic Control
For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of spiroketals is a critical challenge. The inherent stability of the thermodynamically favored product often dictates the outcome of spiroketalization reactions. However, access to less stable, or "contrathermodynamic," isomers is frequently essential for exploring the full pharmacological potential of spiroketal-containing molecules. This guide provides a detailed comparison of thermodynamic and kinetic control strategies in spiroketal synthesis, supported by experimental data and detailed protocols.
The stereochemical outcome of a spiroketalization reaction is governed by the principles of thermodynamic and kinetic control. Under thermodynamic control, the reaction is reversible, allowing for equilibration to the most stable spiroketal isomer. This stability is often dictated by stereoelectronic factors, most notably the anomeric effect, which favors the axial orientation of lone-pair-bearing substituents on a pyranose-like ring.[1][2] Consequently, the thermodynamically preferred product often exhibits a double anomeric stabilization.[3] In contrast, kinetic control is achieved under irreversible reaction conditions, where the product distribution is determined by the relative rates of formation of the possible isomers. This approach allows for the synthesis of less stable spiroketals that may be of significant biological interest.[4][5]
Comparison of Reaction Conditions and Outcomes
The choice between thermodynamic and kinetic control is primarily influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies, highlighting the key differences between these two approaches.
| Parameter | Thermodynamic Control | Kinetic Control |
| Reaction Conditions | Reversible, allowing for equilibration | Irreversible, "point of no return" |
| Driving Force | Formation of the most stable product | Formation of the most rapidly formed product |
| Product Stability | Thermodynamically most stable isomer predominates | Can lead to less stable ("contrathermodynamic") isomers |
| Key Influences | Anomeric effect, steric interactions | Transition state energies |
| Typical Catalysts | Strong Brønsted acids (e.g., TFA, TsOH), Lewis acids under equilibrating conditions | Chiral Brønsted acids (e.g., phosphoric acids), specific Lewis acids (e.g., Ti(Oi-Pr)₄), organocatalysts |
| Temperature | Often higher temperatures to facilitate equilibration | Often lower temperatures to prevent equilibration |
Table 1: Acid-Catalyzed Spiroketalization - Thermodynamic vs. Kinetic Control
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time | Product Ratio (Thermodynamic:Kinetic) | Yield (%) | Reference |
| 1 | Dihydroxyketone precursor to Spirofungin B | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | rt | 12 h | >95:5 (Thermodynamic favored) | 85 | [6] |
| 2 | Hydroxy enol ether | Trifluoroacetic acid (TFA) | CH₂Cl₂ | 0 | 30 min | Thermodynamic product only | 92 | [7] |
| 3 | Hydroxy enol ether | Chiral Phosphoric Acid (CPA) | Toluene | -20 | 24 h | Kinetic product favored (92% ee) | 85 | [7] |
| 4 | exo-Glycal epoxide | Sc(OTf)₃ | CH₂Cl₂ | -20 to rt | - | Exclusive formation of thermodynamic product | - | [8] |
| 5 | exo-Glycal epoxide | Sc(OTf)₃ | THF | -20 | - | Exclusive formation of kinetic product | - | [8] |
Table 2: Kinetically Controlled Spiroketalizations Utilizing Specific Reagents
| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time | Product (Stereochemistry) | d.r. | Yield (%) | Reference |
| 1 | Glycal epoxide | Methanol (excess) | CH₂Cl₂ | -63 | - | Inversion at anomeric carbon | >98:2 | 73 | [9] |
| 2 | Glycal epoxide | Ti(Oi-Pr)₄ (2 equiv) | CH₂Cl₂ | -78 to 0 | ≤ 1 h | Retention at anomeric carbon | >98:2 | 81 | [10][11] |
| 3 | Dihydroxyketone | Hetero-Diels-Alder (thermal) | Toluene | 110 | 48 h | Kinetic product | - | 75 | [12] |
Experimental Protocols
General Procedure for Thermodynamically Controlled Acid-Catalyzed Spiroketalization
This protocol is adapted from the synthesis of a spirofungin B fragment.[6]
Materials:
-
Dihydroxyketone precursor (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the dihydroxyketone precursor in anhydrous CH₂Cl₂ (0.1 M) at room temperature is added PPTS (0.1 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the thermodynamically favored spiroketal.
General Procedure for Kinetically Controlled Chiral Phosphoric Acid-Catalyzed Spiroketalization
This protocol is a general representation based on the work of Nagorny and coworkers.[7]
Materials:
-
Hydroxy enol ether (1.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)
-
Toluene, anhydrous
-
4 Å Molecular sieves
Procedure:
-
A flame-dried flask is charged with the hydroxy enol ether (1.0 equiv), 4 Å molecular sieves, and anhydrous toluene (0.1 M).
-
The mixture is cooled to the desired temperature (e.g., -20 °C).
-
The chiral phosphoric acid catalyst (5-10 mol%) is added.
-
The reaction is stirred at this temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the kinetically favored, enantioenriched spiroketal.
General Procedure for Methanol-Induced Kinetic Spiroketalization
This protocol is based on the method developed by Tan and coworkers.[9]
Materials:
-
Glycal epoxide precursor (1.0 equiv)
-
Methanol (MeOH), anhydrous (excess, e.g., 10-20 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A solution of the glycal epoxide in anhydrous CH₂Cl₂ (0.05 M) is cooled to -63 °C (chloroform/dry ice bath).
-
Anhydrous methanol (10-20 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at -63 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., triethylamine) and allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the spiroketal resulting from inversion of configuration at the anomeric carbon.
General Procedure for Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization
This protocol is based on the work of Tan and coworkers, providing access to the complementary stereoisomer to the methanol-induced method.[10][11]
Materials:
-
Glycal epoxide precursor (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A solution of the glycal epoxide in anhydrous CH₂Cl₂ (0.05 M) is cooled to -78 °C (acetone/dry ice bath).
-
Titanium(IV) isopropoxide (2.0 equiv) is added to the solution.
-
The reaction mixture is then warmed to 0 °C and stirred for up to 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the spiroketal formed with retention of configuration at the anomeric carbon.
Visualizing the Concepts
The following diagrams illustrate the fundamental principles of thermodynamic versus kinetic control in the context of spiroketal synthesis.
Caption: Energy profile for thermodynamic vs. kinetic control.
Caption: Reaction pathways for spiroketal synthesis.
Conclusion
The stereoselective synthesis of spiroketals can be effectively directed through the careful selection of reaction conditions to favor either thermodynamic or kinetic control. While thermodynamically controlled, acid-catalyzed methods reliably provide the most stable spiroketal isomer, kinetically controlled strategies offer invaluable access to less stable, and often biologically relevant, diastereomers. The development of mild, stereoselective kinetic methods, such as those employing chiral phosphoric acids, methanol, or titanium isopropoxide, has significantly expanded the synthetic toolbox for accessing a diverse range of spiroketal structures. For researchers in drug discovery and natural product synthesis, a thorough understanding of these complementary approaches is paramount for the rational design and efficient synthesis of complex molecular targets.
References
- 1. Collection - Total Synthesis of (â)-Reveromycin A - Organic Letters - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 35-Member Stereoisomer Library of Bistramide A: Evaluation of Effects on Actin State, Cell Cycle and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bistramide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of Spiroketal Containing Natural Products: Kinetic versus Thermodynamic Approaches | Semantic Scholar [semanticscholar.org]
- 11. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Protocol for 4-Methyl-1-oxaspiro[5.5]undec-3-ene
In the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-1-oxaspiro[5.5]undec-3-ene, and in adherence with best practices for laboratory safety, this compound must be treated as a hazardous chemical. The following disposal procedures are based on general guidelines for chemical waste management and are intended to provide essential safety and logistical information. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.[1][2]
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, researchers, scientists, and drug development professionals should adhere to the following procedural steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Nitrile gloves are often recommended), safety goggles or a face shield, and a lab coat.[3] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Containerization:
-
Use a suitable, leak-proof container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]
-
The container must be compatible with the chemical.
-
Ensure the container is clean and dry before adding the waste.
-
Keep the waste container securely closed except when adding more waste.[2][4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[1][4]
-
The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are generally not acceptable.[1][4]
-
Indicate the quantity of the waste.
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation.[2]
-
Segregate the waste from incompatible materials. As a precaution, store it away from strong acids, bases, and oxidizing agents.
-
Disposal Plan and Logistics
The disposal of this compound must be coordinated through your institution's EHS office or equivalent hazardous waste program.
-
Contact EHS: Notify your EHS office about the waste chemical that requires disposal. They will provide specific instructions and the necessary paperwork.[1]
-
Complete Hazardous Waste Forms: Fill out any required hazardous waste information forms provided by your EHS office. Be as detailed as possible regarding the contents of the waste container.[1]
-
Schedule a Pickup: Arrange for a hazardous waste pickup with your EHS office. Do not transport hazardous waste across campus or to other facilities yourself.[5]
Summary of Chemical Waste Considerations
For a chemical with unknown specific hazards like this compound, the following parameters should be considered when communicating with your EHS office.
| Consideration | Guideline | Rationale |
| Reactivity | Assume the chemical is reactive. Avoid mixing with other chemicals. | The "ene" suffix indicates a double bond, which can be a site of reactivity. |
| Flammability | Treat as a flammable liquid. Store away from ignition sources. | Many organic compounds are flammable.[7][8] |
| Toxicity | Handle as a toxic substance. Avoid inhalation, ingestion, and skin contact. | In the absence of data, assume toxicity to minimize exposure risk. |
| Corrosivity | Assume non-corrosive unless there is evidence to the contrary. | The structure does not immediately suggest strong acidic or basic properties. |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The primary protocol is to follow the administrative and handling procedures for hazardous waste disposal as outlined by your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. crceurope.com [crceurope.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Methyl-1-oxaspiro[5.5]undec-3-ene
Essential Safety and Handling Guide for 4-Methyl-1-oxaspiro[5.5]undec-3-ene
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data and general best practices for handling similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Warning: Based on available data, this compound is classified as a skin irritant and is harmful to aquatic life with long-lasting effects[1]. Due to the lack of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this compound with a high degree of caution, assuming it may have other potential hazards.
Primary Routes of Exposure: Inhalation, skin contact, eye contact.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Must meet ANSI Z87.1 standards. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Change gloves immediately if contaminated. |
| Flame-resistant lab coat. | To be worn at all times in the laboratory. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A respirator may be required for large quantities or in case of spills. |
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [1][2] |
| Molecular Weight | 166.26 g/mol | [1][3][4] |
| Boiling Point | ~218 - 271 °C at 760 mmHg | [3][4] |
| Flash Point | ~81.11 °C (178 °F) (Tagliabue Closed Cup) | [4] |
| Density | ~0.95 - 0.958 g/cm³ at 25 °C | [4] |
| Vapor Pressure | ~0.043 - 0.1787 hPa at 20-25 °C | [3][4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (32.2 mg/L at 25°C est.). | [4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound during routine laboratory operations.
3.1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Prepare all necessary glassware and equipment before handling the chemical.
-
Have a spill kit readily available.
3.2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, which could be an ignition source.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the work area.
3.3. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container.
-
Store separately from strong oxidizing agents and strong acids.
Disposal Plan
4.1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Do not dispose of this chemical down the drain, as it is harmful to aquatic life[1].
4.2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
5.1. Spills:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, and if you are trained to do so:
-
Ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
5.2. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
